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  • Product: 1-(Piperazin-1-yl)isoquinoline hydrochloride
  • CAS: 827598-27-6

Core Science & Biosynthesis

Foundational

1-(Piperazin-1-yl)isoquinoline hydrochloride CAS 126653-00-7 properties

An In-depth Technical Guide to 1-(Piperazin-1-yl)isoquinoline Hydrochloride (CAS 126653-00-7) Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Piperazin-1-yl)isoquinoline Hydrochloride (CAS 126653-00-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 1-(Piperazin-1-yl)isoquinoline scaffold is a prime example of such a "privileged structure." This guide provides a comprehensive technical overview of its hydrochloride salt, CAS 126653-00-7, a key intermediate and building block in the synthesis of advanced pharmaceutical agents.

The molecule itself is an elegant fusion of two powerful pharmacophores: the isoquinoline ring system and the piperazine heterocycle. Isoquinolines are a class of bicyclic aromatic compounds found in a vast array of natural products and synthetic drugs, known for a wide spectrum of biological activities including anticancer and antimicrobial properties.[1][2][3] The piperazine ring, with its two nitrogen atoms, is a highly versatile linker that improves the pharmacokinetic profile of drug candidates by enhancing water solubility and bioavailability, while also serving as a critical hydrogen bond donor/acceptor for target engagement.[4]

The strategic combination of these two moieties in 1-(Piperazin-1-yl)isoquinoline creates a molecule of significant interest, particularly in the development of therapies for neurodegenerative disorders like Parkinson's disease. This document will delve into its fundamental properties, synthesis, analytical validation, and applications, offering field-proven insights for professionals engaged in cutting-edge research.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its successful application in research and development. The properties of 1-(Piperazin-1-yl)isoquinoline hydrochloride are summarized below.

PropertyValueSource
CAS Number 126653-00-7[5]
Molecular Formula C₁₃H₁₅N₃ • HCl[6]
Molecular Weight 249.7 g/mol [6]
Appearance Crystalline solid[6]
Purity Typically ≥95%
Solubility Soluble in DMSO (10 mg/ml), PBS (pH 7.2) (10 mg/ml), DMF (2 mg/ml), and sparingly in Ethanol (0.25 mg/ml).[6]
Storage Sealed in a dry environment at room temperature.
Molecular Structure
InChI Key IDFYLSABDUMICK-UHFFFAOYSA-N[7]
Canonical SMILES C1CN(CCN1)C2=NC=CC3=CC=CC=C32[7]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 1-(Piperazin-1-yl)isoquinoline is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. The choice of reactants and conditions is dictated by the electronic nature of the isoquinoline ring. The electron-withdrawing effect of the ring nitrogen at position 2 activates the C1 position, making it susceptible to attack by nucleophiles like the secondary amine of piperazine.

A well-established and efficient method involves the direct reaction of 1-chloroisoquinoline with piperazine.[8] Using a significant excess of piperazine serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of 1-(Piperazin-1-yl)isoquinoline Free Base
  • Reaction Setup: To a solution of 1-chloroisoquinoline (1.0 eq) in isopropanol, add piperazine (5.0 eq). The large excess of piperazine is crucial for achieving a high yield.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the isopropanol under reduced pressure using a rotary evaporator.

  • Work-up: Partition the resulting residue between ethyl acetate and water. The organic product will move into the ethyl acetate layer, while the excess piperazine hydrochloride salt will remain in the aqueous layer.

  • Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate to maximize product recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-(Piperazin-1-yl)isoquinoline as a yellow semisolid.[8] For many subsequent applications, this product can be used without further purification.[8]

Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude or purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up cluster_product Product & Salt Formation R1 1-Chloroisoquinoline Reaction Nucleophilic Aromatic Substitution (Reflux) R1->Reaction R2 Piperazine (Excess) R2->Reaction Solvent Isopropanol Solvent->Reaction Workup Solvent Evaporation & Liquid-Liquid Extraction Reaction->Workup Cooling Purification Drying & Concentration Workup->Purification Freebase 1-(Piperazin-1-yl)isoquinoline (Free Base) Purification->Freebase Salt 1-(Piperazin-1-yl)isoquinoline HCl (Final Product) Freebase->Salt Add HCl

Caption: Workflow for the synthesis of the target compound.

Part 3: Analytical Validation Framework

A self-validating protocol demands rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability and reproducibility of any subsequent experimental results.

Analytical Workflow
  • Structural Confirmation (NMR & MS): The primary structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • ¹H NMR: Provides information on the proton environment. For the free base in CDCl₃, characteristic signals include doublets in the aromatic region between δ 8.0-8.2 ppm corresponding to the isoquinoline protons, and signals for the piperazine protons.[8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Mass Spectrometry: Determines the molecular weight. For the free base (C₁₃H₁₅N₃), the expected exact mass is 213.13.[7] Electrospray ionization (ESI-MS) will typically show a prominent [M+H]⁺ ion at m/z ≈ 214.1.

  • Purity Assessment (HPLC): The purity of the final compound is quantified using High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9]

    • Method: A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) is standard.

    • Result: A pure sample will show a single major peak in the chromatogram. Purity is calculated based on the area percentage of this peak.

Analytical Workflow Diagram

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Determination start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (MS) start->MS HPLC HPLC-UV start->HPLC end Characterized Compound NMR->end Confirms Connectivity MS->end Confirms Mass HPLC->end Confirms Purity

Caption: Standard analytical workflow for compound validation.

Part 4: Applications in Drug Discovery & Development

1-(Piperazin-1-yl)isoquinoline hydrochloride is not typically an end-product therapeutic but rather a crucial starting material or intermediate for synthesizing more complex, biologically active molecules. Its primary value lies in its application as a scaffold in medicinal chemistry.

Core Application: Dopamine Receptor Agonists for Parkinson's Disease

Extensive research has identified this scaffold as a key component in the development of potent and selective dopamine D₃ receptor agonists.[8][10]

  • Mechanism of Action: Parkinson's disease is characterized by the loss of dopaminergic neurons. Dopamine receptor agonists are a frontline therapy as they mimic the action of dopamine in the brain. The D₃ receptor, in particular, is a target of significant interest for potential neuroprotective therapies.

  • Role of the Scaffold: In advanced drug candidates, the 1-(piperazin-1-yl)isoquinoline moiety serves as the core recognition element that binds to the dopamine receptor. The terminal nitrogen of the piperazine ring provides a convenient attachment point for linking other functional groups, allowing for the fine-tuning of receptor affinity, selectivity (D₃ vs. D₂), and pharmacokinetic properties.[8][10] A notable example is the synthesis of (S)-N⁶-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, which showed high D₃ receptor agonist activity and potent in vivo effects in animal models of Parkinson's disease.[8][10]

Application Pathway Diagram

Application_Pathway start 1-(Piperazin-1-yl)isoquinoline HCl (Intermediate) step2 Chemical Elaboration (Addition of functional side chains) start->step2 step3 Advanced Drug Candidate (e.g., D-301) step2->step3 target Dopamine D3 Receptor step3->target Binds & Activates (Agonist) disease Parkinson's Disease target->disease Therapeutic Intervention

Caption: Pathway from intermediate to therapeutic target.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The following information is based on standard supplier safety data.

  • Hazard Identification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry. Available from: [Link]

  • 1-(Piperazin-1-yl)isoquinoline. PubChem. Available from: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]

  • Isoquinoline - Wikipedia. Wikipedia. Available from: [Link]

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in - PubMed. NIH. Available from: [Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Royal Society of Chemistry. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Chemical Structure of 1-(1-Piperazinyl)isoquinoline HCl

Aimed at Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(1-piperazinyl)isoquinoline hydrochloride, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1-piperazinyl)isoquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its structural features, synthesis, and the broad biological relevance of the isoquinoline-piperazine scaffold, grounded in established scientific principles and methodologies.

Core Concepts: The Isoquinoline-Piperazine Scaffold

The isoquinoline ring system, a structural isomer of quinoline, is a prominent feature in many naturally occurring alkaloids and synthetic compounds with diverse pharmacological activities.[1][2][3] When fused with a piperazine ring, a six-membered heterocycle containing two nitrogen atoms, it forms a versatile scaffold for drug design.[4][5] The unique physicochemical properties of the piperazine moiety, such as its polarity and ability to form hydrogen bonds, can enhance the pharmacokinetic profile of a molecule, including its water solubility and oral bioavailability.[5] This combination has led to the development of numerous compounds targeting a wide array of diseases.[5]

Chemical Structure and Physicochemical Properties

1-(1-Piperazinyl)isoquinoline hydrochloride is the salt form of the parent compound, 1-(1-piperazinyl)isoquinoline. The hydrochloride salt is typically a crystalline solid, which is advantageous for purification and handling.[6]

Table 1: Physicochemical Properties of 1-(1-Piperazinyl)isoquinoline and its HCl Salt

Property1-(1-Piperazinyl)isoquinoline (Free Base)1-(1-Piperazinyl)isoquinoline HCl
Molecular Formula C13H15N3[7]C13H16ClN3
Molecular Weight 213.28 g/mol [7][8][9]249.7 g/mol [6]
Appearance Liquid or solid[8]Crystalline solid[6]
Hydrogen Bond Donor Count 1[7]-
Hydrogen Bond Acceptor Count 3[7]-
Topological Polar Surface Area 28.2 Ų[7]-
CAS Number 126653-00-7[8][9]936643-77-5[6]
Structural Elucidation: A Self-Validating Protocol

Confirming the identity and purity of 1-(1-piperazinyl)isoquinoline HCl is a critical step in any research endeavor. The following multi-pronged approach ensures a high degree of confidence in the material's integrity.

Experimental Protocol: Comprehensive Structural Verification

Objective: To unequivocally determine the chemical structure and assess the purity of a synthesized batch of 1-(1-piperazinyl)isoquinoline HCl.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for assessing the purity of small molecules. A well-developed method can separate the target compound from starting materials, byproducts, and degradation products.

    • Procedure:

      • Employ a reverse-phase C18 column.

      • Use a gradient elution with a mobile phase consisting of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.

      • Monitor the elution profile using a UV-Vis detector at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm).

      • Purity is calculated based on the relative peak area of the main component. For certain applications where piperazine itself is a potential impurity and lacks a strong UV chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) followed by HPLC analysis can be employed.[10][11]

  • Mass Spectrometry (MS):

    • Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

    • Procedure:

      • Introduce a dilute solution of the compound into an electrospray ionization (ESI) source.

      • Acquire the mass spectrum in positive ion mode.

      • The spectrum should exhibit a prominent peak corresponding to the protonated free base ([M+H]+) at an m/z of approximately 214.13.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment.

    • Procedure:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

      • Acquire a ¹H NMR spectrum. Expect to see characteristic signals for the aromatic protons on the isoquinoline ring and the aliphatic protons of the piperazine ring. The integration of these signals should be consistent with the number of protons in each environment.

      • Acquire a ¹³C NMR spectrum to observe the carbon skeleton of the molecule.

      • For complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon connectivities, respectively.

Caption: Workflow from synthesis to structural verification of 1-(1-piperazinyl)isoquinoline HCl.

Synthesis Methodologies

The synthesis of 1-(1-piperazinyl)isoquinoline typically involves a nucleophilic aromatic substitution reaction. A common and effective method is the reaction of 1-chloroisoquinoline with an excess of piperazine.[12]

Experimental Protocol: Synthesis of 1-(1-Piperazinyl)isoquinoline HCl

Objective: To synthesize 1-(1-piperazinyl)isoquinoline HCl.

Materials:

  • 1-Chloroisoquinoline

  • Anhydrous piperazine

  • A high-boiling point solvent (e.g., isopropanol or toluene)[12]

  • Diethyl ether

  • Ethereal HCl solution

  • Standard organic synthesis glassware

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • Reaction: In a round-bottom flask, dissolve 1-chloroisoquinoline and a molar excess of anhydrous piperazine in the chosen solvent. Heat the mixture to reflux for several hours.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove excess piperazine and any inorganic salts.[12]

  • Purification: The crude free base is then purified, typically by column chromatography on silica gel, to yield pure 1-(1-piperazinyl)isoquinoline.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether. Add a solution of HCl in ether dropwise while stirring.

  • Isolation: The 1-(1-piperazinyl)isoquinoline HCl will precipitate as a solid. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Biological and Pharmacological Significance

The isoquinoline nucleus is a key structural motif in a wide range of biologically active compounds.[1][2][3] Derivatives of the isoquinoline-piperazine scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Properties: Many isoquinoline derivatives exhibit antiproliferative effects through various mechanisms, such as targeting the PI3K/Akt/mTOR signaling pathway.[1][5]

  • Antimicrobial and Antifungal Activity: The isoquinoline scaffold is found in compounds with demonstrated antibacterial and antifungal properties.[1][4][13]

  • Central Nervous System (CNS) Activity: Derivatives have been explored as ligands for dopamine and serotonin receptors, making them relevant for the development of antipsychotic and other CNS-acting drugs.[5]

The biological activity is highly dependent on the substitution patterns on both the isoquinoline and piperazine rings. The piperazine nitrogen at the 4-position is a particularly common site for modification to introduce different pharmacophores and modulate target specificity.

G cluster_core Core Scaffold cluster_modification Chemical Derivatization cluster_activity Resultant Biological Activities Core 1-(1-Piperazinyl)isoquinoline Modification Substitution at N4 of Piperazine Substitution on Isoquinoline Ring Core:f0->Modification:f0 SAR Exploration Activity Anticancer Antimicrobial CNS Receptor Modulation Modification->Activity Dictates Target & Potency

Caption: The logical relationship between the core scaffold, its modification, and resulting biological activities.

Conclusion

1-(1-Piperazinyl)isoquinoline HCl is a foundational building block in medicinal chemistry. Its robust synthesis and the proven therapeutic potential of its derivatives make it a highly valuable scaffold for drug discovery and development. A thorough understanding of its chemical properties and a rigorous approach to its synthesis and characterization are essential for any research program utilizing this important molecule.

References

  • Gdaniec, M., et al. (2025).
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Gupt, S., et al. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2023).
  • MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI.
  • Cayman Chemical. (n.d.). 6-piperazin-1-yl-Isoquinoline (hydrochloride) (CAS 936643-77-5). Cayman Chemical.
  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline.
  • Sigma-Aldrich. (n.d.). 1-Piperazine-1-yl-isoquinoline. Sigma-Aldrich.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • BLD Pharm. (n.d.). 5-(Piperazin-1-yl)isoquinoline hydrochloride. BLD Pharm.
  • MedChemExpress. (n.d.). 8-(1-Piperazinyl)-isoquinoline hydrochloride. MedChemExpress.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • MDPI. (2024).
  • Sunway Pharm Ltd. (n.d.). 1-(piperazin-1-yl)isoquinoline. Sunway Pharm Ltd.
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • NTU Journal of Pure Sciences. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (2010). Analytical Methods. RSC Publishing.

Sources

Foundational

1-(Piperazin-1-yl)isoquinoline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 1-(Piperazin-1-yl)isoquinoline Hydrochloride: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Introduction: 1-(Piperazin-1-yl)isoquinoline and its hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Piperazin-1-yl)isoquinoline Hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction: 1-(Piperazin-1-yl)isoquinoline and its hydrochloride salt are heterocyclic compounds of significant interest within the fields of medicinal chemistry and pharmacology. The isoquinoline scaffold is a core structural motif in numerous biologically active molecules and natural products.[1] The incorporation of a piperazine ring at the 1-position of the isoquinoline core imparts unique physicochemical properties that are advantageous for drug development, including improved solubility and the potential for versatile secondary modifications. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of 1-(Piperazin-1-yl)isoquinoline hydrochloride for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

The hydrochloride salt of 1-(Piperazin-1-yl)isoquinoline is formed by the reaction of the basic free base with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the stability and aqueous solubility of a compound.

PropertyValueSource
Chemical Name 1-(Piperazin-1-yl)isoquinoline hydrochlorideN/A
Molecular Formula C₁₃H₁₅N₃·HClCalculated
Molecular Weight 249.74 g/mol Calculated
Appearance Crystalline solid[2]
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature.

Free Base Properties:

  • Molecular Formula: C₁₃H₁₅N₃[3][4]

  • Molecular Weight: 213.28 g/mol [3][4]

  • CAS Number: 126653-00-7[3]

Synthesis and Manufacturing

The synthesis of 1-(Piperazin-1-yl)isoquinoline is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 1-chloroisoquinoline with an excess of piperazine.[5]

Synthetic Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1-Chloroisoquinoline 1-Chloroisoquinoline Reaction Reaction 1-Chloroisoquinoline->Reaction Piperazine (excess) Piperazine (excess) Piperazine (excess)->Reaction i-Propanol (solvent) i-Propanol (solvent) i-Propanol (solvent)->Reaction Reflux Reflux Reflux->Reaction 1-(Piperazin-1-yl)isoquinoline 1-(Piperazin-1-yl)isoquinoline Piperazine hydrochloride (byproduct) Piperazine hydrochloride (byproduct) Reaction->1-(Piperazin-1-yl)isoquinoline Reaction->Piperazine hydrochloride (byproduct)

Caption: Synthetic scheme for 1-(Piperazin-1-yl)isoquinoline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloroisoquinoline in isopropanol.

  • Addition of Piperazine: Add a significant excess of piperazine to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried to yield 1-(Piperazin-1-yl)isoquinoline hydrochloride.

Applications in Drug Discovery and Development

The unique structural features of 1-(Piperazin-1-yl)isoquinoline hydrochloride make it a valuable building block and a pharmacologically active agent, particularly in the area of neuroscience.

Dopamine D3 Receptor Agonism:

A significant application of this compound is as a key intermediate in the synthesis of potent and selective dopamine D3 receptor agonists.[5][6] Derivatives of 1-(Piperazin-1-yl)isoquinoline have been investigated for their potential therapeutic use in conditions such as Parkinson's disease.[5][6]

Mechanism of Action in Parkinson's Disease Models:

In preclinical models of Parkinson's disease, derivatives of 1-(Piperazin-1-yl)isoquinoline have demonstrated the ability to act as potent agonists at the D3 receptor.[5][6] The dopaminergic system plays a crucial role in motor control, and the loss of dopaminergic neurons is a hallmark of Parkinson's disease.[7] By stimulating D3 receptors, these compounds can potentially compensate for the reduced dopamine levels and alleviate motor symptoms.

Workflow for Evaluating D3 Receptor Agonism:

G Compound 1-(Piperazin-1-yl)isoquinoline Derivative Binding Receptor Binding Assays (HEK-293 cells expressing D2/D3 receptors) Compound->Binding Evaluate affinity Functional Functional Assays (GTPγS binding in CHO cells) Compound->Functional Assess functional activity Data Data Analysis (Ki, EC50, locomotor activity) Binding->Data Functional->Data InVivo In Vivo Models (e.g., 6-OHDA-lesioned rats) Data->InVivo Select lead compounds

Caption: Workflow for characterizing dopamine receptor agonists.

Safety and Handling

While specific data for the hydrochloride salt is not extensively available, the free base, 1-(Piperazin-1-yl)isoquinoline, is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

1-(Piperazin-1-yl)isoquinoline hydrochloride is a chemical entity with significant potential in the realm of drug discovery, particularly for neurological disorders. Its straightforward synthesis and the amenability of the piperazine moiety to further functionalization make it an attractive scaffold for medicinal chemists. The demonstrated activity of its derivatives as dopamine D3 receptor agonists underscores its importance as a lead structure for the development of novel therapeutics.

References

  • PubChem. 1-(Piperazin-1-yl)isoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Perregaard, J., et al. (2010). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023–1037.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • PubMed. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-(Piperazin-1-yl)isoquinoline Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 1-(Piperazin-1-yl)isoquinoline hydrochloride . [1] Executive Summary 1-(Piperazin-1-yl)isoquinoline h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 1-(Piperazin-1-yl)isoquinoline hydrochloride .

[1]

Executive Summary

1-(Piperazin-1-yl)isoquinoline hydrochloride is a synthetic building block and bioactive scaffold characterized by a bicyclic isoquinoline ring fused to a piperazine moiety.[1][2] As a hydrochloride salt, it exhibits high solubility in aqueous media (pH < 7) and polar aprotic solvents like DMSO, but shows limited solubility in non-polar organic solvents.[1][3]

For drug development applications, this compound is typically stored as a high-concentration stock in DMSO and diluted into aqueous buffers for biological assays.[1] However, its solubility is pH-dependent; the free base may precipitate in alkaline environments (pH > 9.0).[1][3]

Solvent SystemSolubility RatingEstimated LimitUsage
Water / PBS (pH 7.2) High~10 mg/mL*Biological Assays
DMSO Very High>10 mg/mLStock Solutions
Ethanol Low~0.25 mg/mLNot Recommended
DMF Moderate~2 mg/mLAlternative Stock

*Note: Data extrapolated from the structural isomer 8-(piperazin-1-yl)isoquinoline HCl.[1][4][5] Empirical validation is required for precise saturation limits.

Physicochemical Context & Mechanism[1][6]

Molecular Structure & Ionization

The solubility behavior of this compound is governed by the interplay between the lipophilic isoquinoline ring and the hydrophilic, ionizable piperazine ring.[3]

  • Isoquinoline Ring: Aromatic and lipophilic; drives solubility in organic solvents but limits aqueous solubility of the free base.[3]

  • Piperazine Ring: Contains two nitrogen atoms.[1][3][6][7][8] The secondary amine (distal to the isoquinoline) has a pKa of approximately 9.8 .[1][3]

  • Hydrochloride Salt Effect: In the HCl form, the secondary amine is protonated (

    
    ), introducing a positive charge that disrupts the crystal lattice and drastically enhances hydration enthalpy, making the compound water-soluble.[1][3]
    
The "Crash Out" Risk

While soluble in both DMSO and water, transitioning between them requires care.[3]

  • Mechanism: Diluting a high-concentration DMSO stock (e.g., 20 mM) into a basic buffer (pH > 9) can strip the proton from the piperazine nitrogen.[1][3]

  • Result: The molecule reverts to its neutral free-base form, which is significantly less soluble in water, leading to immediate precipitation ("crashing out").[1][3]

Solvent Systems Analysis

Dimethyl Sulfoxide (DMSO)

DMSO is the preferred solvent for preparing stock solutions due to its ability to disrupt strong intermolecular forces in the crystal lattice.[3]

  • Solubility Limit: Typically >10 mg/mL (approx. 30–40 mM).[1][3]

  • Stock Preparation: Prepare stocks at 10 mM or 20 mM .

  • Storage: Store at -20°C. The solution is generally stable to multiple freeze-thaw cycles, but aliquoting is recommended to minimize moisture absorption (DMSO is hygroscopic).[1]

Aqueous Buffers (Water, PBS, Saline)[1][3]
  • Solubility Limit: ~10 mg/mL in PBS (pH 7.2).

  • pH Sensitivity: Solubility decreases as pH increases.[1][3]

    • pH 1–7: Highly soluble (Fully ionized).[1][3]

    • pH 7–9: Moderately soluble (Equilibrium shifting).[1][3]

    • pH > 10:[1] Low solubility (Predominantly neutral free base).[1][3]

  • Stability: Aqueous solutions should be prepared fresh.[1][3] The secondary amine can react with atmospheric

    
     over time to form carbamates if left exposed.[3]
    

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable master stock for long-term storage.

  • Weighing: Weigh 2.5 mg of 1-(Piperazin-1-yl)isoquinoline hydrochloride (MW ≈ 249.74 g/mol ).

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: Cell Culture or HPLC).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.[3]

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C.

Protocol B: Saturation Solubility Assay (Shake-Flask Method)

Objective: Determine the precise thermodynamic solubility limit in a specific assay buffer.[1][3]

  • Supersaturation: Add excess solid compound (e.g., 5 mg) to 200 µL of the target buffer (e.g., PBS pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake or rotate the tube at room temperature for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Analysis:

    • Carefully remove the supernatant.[1][3]

    • Dilute the supernatant 1:100 in DMSO/Water (50:50).[1][3]

    • Quantify concentration via UV-Vis spectrophotometry (absorbance at ~327 nm) or HPLC against a standard curve prepared from the DMSO stock.[1][3]

Workflow Visualization

Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent System Start->SolventChoice DMSO_Path Organic (DMSO) SolventChoice->DMSO_Path Stock Prep Water_Path Aqueous (Buffer) SolventChoice->Water_Path Direct Assay Dissolve Vortex & Sonicate (5 mins @ 37°C) DMSO_Path->Dissolve Water_Path->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution Check->Clear Soluble Cloudy Precipitate/Cloudy Check->Cloudy Insoluble Action_Clear Proceed to Assay or Storage Clear->Action_Clear Action_Cloudy Dilute or Adjust pH (Check pKa) Cloudy->Action_Cloudy

Figure 1: Decision tree for solubilizing 1-(Piperazin-1-yl)isoquinoline HCl. Note the critical visual inspection step.

Serial Dilution Scheme (DMSO to Aqueous)

DilutionScheme Stock DMSO Stock (10 mM) Inter Intermediate (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution (into Buffer) Final Working Solution (10 µM in Assay Buffer) Inter->Final 1:100 Dilution (into Buffer) Precip Risk of Precipitation if pH > 9 Inter->Precip

Figure 2: Recommended dilution strategy to minimize osmotic shock and precipitation.[1] Intermediate steps help prevent "crashing out" at high concentrations.[1]

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crash out" effect; concentration exceeds aqueous solubility limit.[1]Lower the final concentration or increase DMSO % (up to 0.5-1% is usually tolerated by cells).[1][3]
Yellowing over time Oxidation of the piperazine ring.[1][3]Purge stock vials with Nitrogen/Argon gas before closing.[1][3] Store at -20°C.
Incomplete dissolution Crystal lattice energy is high.[1]Sonicate for 5-10 minutes. Warm gently to 37°C.
Unexpected toxicity Residual organic solvent or pH shift.[1][3]Ensure final DMSO concentration is <0.1% for sensitive assays.[1][3] Check pH of final solution.

References

  • Cayman Chemical. (2022).[1][3][5] 8-piperazin-1-yl-Isoquinoline (hydrochloride) Product Information. Link

    • Note: Used as the primary reference for solubility data of the structural isomer.[3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][9] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1][3] Link[1][3]

    • Source for piperazine pKa values supporting the pH-dependent solubility mechanism.
  • PubChem. (n.d.).[1][3][7][10] 1-(Piperazin-1-yl)isoquinoline Compound Summary. National Library of Medicine.[1][3] Link

    • Source for molecular weight, structure, and identifiers.[1][3][10]

Sources

Foundational

1-Piperazin-1-yl-isoquinoline HCl PubChem CID and safety data

This technical guide provides a comprehensive analysis of 1-(Piperazin-1-yl)isoquinoline Hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2][3] This monograph is structured to support res...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(Piperazin-1-yl)isoquinoline Hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2][3] This monograph is structured to support researchers in the synthesis, handling, and application of this compound as a privileged scaffold for drug development.

PubChem CID: 15887436 (Parent) | CAS: 126653-00-7 (Parent)[1][2][3]

Part 1: Executive Technical Summary

1-(Piperazin-1-yl)isoquinoline (and its hydrochloride salt) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Structurally, it combines the planar, lipophilic isoquinoline ring (common in alkaloids) with a solubilizing, basic piperazine moiety.

Core Applications:

  • Medicinal Chemistry Scaffold: It serves as a key intermediate for synthesizing antagonists of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, due to the piperazine linker's ability to mimic biogenic amines.[1][3]

  • Kinase Inhibition: Derivatives of this scaffold are structurally homologous to Fasudil (a Rho-kinase inhibitor), making them valuable precursors for developing ATP-competitive inhibitors.[1][2]

  • Antimicrobial Research: Recent studies utilize this core to synthesize antifungal and antiviral agents by N-alkylation of the secondary amine.[1]

Part 2: Chemical Identity & Characterization

Precise identification is the first step in any validated protocol. The hydrochloride salt is the preferred form for biological assays due to enhanced aqueous solubility.

ParameterTechnical Specification
IUPAC Name 1-(piperazin-1-yl)isoquinoline hydrochloride
Common Name 1-Piperazinylisoquinoline HCl
PubChem CID 15887436 (Parent Free Base)
CAS Number 126653-00-7 (Parent); Note: Salt forms may vary by stoichiometry (mono/dihydrochloride).[1][2][3]
Molecular Formula C₁₃H₁₅N₃[1][2][3][4] · xHCl
Molecular Weight 213.28 g/mol (Free Base)
Solubility High in DMSO, Methanol; Water (>10 mg/mL for HCl salt)
pKa (Calc) ~8.5 (Piperazine secondary amine), ~3.5 (Isoquinoline nitrogen)

Part 3: Safety Data & Hazard Profiling (GHS)

Critical Safety Notice: As a Senior Application Scientist, I emphasize that while this compound is an intermediate, it possesses significant biological activity and irritant properties. Treat it as a potent bioactive agent.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)

Signal Word: WARNING [1][3]

Hazard CodeHazard StatementSeverity
H302 Harmful if swallowed.[1][2][3]Acute Toxicity (Oral) - Cat 4
H315 Causes skin irritation.[1][2][5]Skin Corr./Irrit.[1][5][6][7][8][9][10] - Cat 2
H319 Causes serious eye irritation.[1][2][3][5][7]Eye Dam./Irrit. - Cat 2A
H335 May cause respiratory irritation.[1][2][3][5]STOT SE - Cat 3
Precautionary Protocols (Self-Validating Safety)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6][7][8] Rationale: Piperazine derivatives are known respiratory sensitizers.[1][2][3]

  • P280: Wear protective gloves/eye protection/face protection.[1][5][6][7][8] Standard: Nitrile gloves (0.11mm min thickness).[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][7] Remove contact lenses if present and easy to do.[1][5][6][7][8] Continue rinsing.[1][5][6][7][8]

Part 4: Experimental Application & Synthesis Logic

The utility of this compound lies in its secondary amine, which acts as a nucleophile for further functionalization. Below is a standard protocol for synthesizing this core from 1-chloroisoquinoline, designed to minimize side reactions (dimerization).

Synthesis Workflow: Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 1-(piperazin-1-yl)isoquinoline from 1-chloroisoquinoline. Mechanism: The reaction proceeds via an addition-elimination mechanism where the piperazine nitrogen attacks the electron-deficient C1 position of the isoquinoline.[1][2][3]

Validated Protocol Steps:
  • Reagents: 1-Chloroisoquinoline (1.0 eq), Piperazine (anhydrous, 5.0 eq ).

    • Expert Insight: We use a large excess (5 eq) of piperazine to prevent the formation of the bis-isoquinolinyl-piperazine dimer.[1][2][3] The excess piperazine acts as both nucleophile and base.

  • Solvent: n-Butanol or neat (melt) at 120°C.

    • Rationale: High temperature is required to overcome the activation energy of the isoquinoline ring de-aromatization step.

  • Reaction: Reflux for 12–18 hours under

    
     atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).[1]
    
  • Workup (Self-Validating Purification):

    • Cool to RT.

    • Dilute with water and extract with Dichloromethane (DCM).

    • Crucial Step: Wash the organic layer copiously with water to remove the excess unreacted piperazine (highly water-soluble).[1] The lipophilic product remains in DCM.

  • Salt Formation: Treat the dried organic layer with 4M HCl in Dioxane to precipitate the Hydrochloride salt.[1] Filter and dry.[1]

Visualization: Synthesis & Workup Logic

The following diagram illustrates the logical flow of synthesis and purification, highlighting critical decision points to ensure purity.

SynthesisWorkflow Start Start: 1-Chloroisoquinoline Reagents Add Excess Piperazine (5 eq) Solvent: n-Butanol Start->Reagents Reaction Reflux @ 120°C (12-18h) Mechanism: SnAr Reagents->Reaction Check TLC Check (DCM/MeOH 9:1) Reaction->Check Check->Reaction Incomplete Workup Aq. Extraction Wash with H2O x 5 Check->Workup Conversion > 95% Waste Discard Aqueous Phase (Contains Excess Piperazine) Workup->Waste Water Soluble Impurities ProductOrg Organic Phase (DCM) Contains Mono-substituted Product Workup->ProductOrg SaltForm Add HCl in Dioxane Precipitate Salt ProductOrg->SaltForm Final Final Product: 1-(Piperazin-1-yl)isoquinoline HCl SaltForm->Final

Figure 1: Logical workflow for the synthesis and purification of 1-(piperazin-1-yl)isoquinoline, emphasizing the removal of excess reagents via aqueous partitioning.

Part 5: Quality Control & Storage

To ensure the integrity of your experiments, the compound must meet specific QC criteria before use in biological assays.

QC Parameters
  • 1H NMR (DMSO-d6): Look for the isoquinoline aromatic protons (multiplets 7.5–8.5 ppm) and the piperazine methylene protons (two triplets/broad singlets around 3.0–4.0 ppm).[1]

  • Mass Spectrometry (ESI+): Parent ion

    
     m/z.
    
  • Purity: >95% by HPLC (254 nm).

Storage & Stability[2][3][6][8]
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It will absorb atmospheric moisture, leading to weighing errors in potency assays.

  • Protocol: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15887436, 1-(Piperazin-1-yl)isoquinoline.[1][2][3] Retrieved February 25, 2026 from [Link][3]

  • Sunduru, N., et al. (2009). Synthesis and antimalarial activity of new 4-aminoquinoline derivatives.[1] Bioorganic & Medicinal Chemistry.[1][11][12] (Cited for synthesis methodology of piperazinyl-quinolines/isoquinolines).[1][13]

Sources

Exploratory

Technical Guide: Stability of 1-(Piperazin-1-yl)isoquinoline Hydrochloride in Solution

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-(Piperazin-1-yl)isoquinoline hydrochloride . This document is structured for researchers requiring rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-(Piperazin-1-yl)isoquinoline hydrochloride . This document is structured for researchers requiring rigorous control over experimental variables.

Executive Summary

1-(Piperazin-1-yl)isoquinoline hydrochloride (CAS: 126653-00-7 for free base analog) is a fused benzopyridine derivative characterized by a basic piperazine moiety attached at the electrophilic C-1 position. While the isoquinoline core offers aromatic stability, the C-1 amidine-like linkage is a "soft spot" for nucleophilic attack, and the secondary amine of the piperazine is prone to oxidation.

Critical Stability Risks:

  • Hydrolytic Deamination (Acidic/Thermal Stress): Conversion to 1-isoquinolone (Isocarbostyril).

  • Oxidative Degradation: Formation of N-oxides and ring-opening products at the piperazine ring.

  • Photolytic Instability: Isoquinoline derivatives are photosensitive; solutions must be protected from ambient light.

Physicochemical Profile & Solution Chemistry[1]

Understanding the ionization state is prerequisite to buffer selection. The molecule contains two key basic centers.[1][2]

PropertyValue (Estimated)Implication for Stability
Molecular Weight ~249.74 Da (HCl salt)High solubility in polar solvents.
pKa 1 (Piperazine NH) 9.6 – 9.8Protonated at physiological pH (7.4). Acts as a cation.
pKa 2 (Isoquinoline N) 5.4 – 6.0Less basic due to aromaticity, but protonation at C-N activates the C-1 position for hydrolysis.
Solubility Water (>10 mg/mL), DMSO, EthanolHigh aqueous solubility due to ionic character.
UV

~214 nm, ~327 nmDistinct absorption allows sensitive HPLC-UV detection.

Buffer Recommendation: To maximize stability, maintain solution pH between 5.0 and 7.0 .

  • Avoid pH < 3: Accelerates hydrolytic cleavage of the piperazine.

  • Avoid pH > 10: Increases oxidation risk of the free base amine.

Degradation Mechanisms

The stability of this compound is governed by two competing pathways. The following diagram illustrates the mechanistic flow from the parent compound to its primary degradants.

Diagram 1: Degradation Pathways

DegradationPathways Parent 1-(Piperazin-1-yl)isoquinoline (Parent) Protonated N-Protonated Intermediate (Activated C-1 Position) Parent->Protonated Acidic pH (H+) NOxide Piperazine N-Oxide [Oxidative Product] Parent->NOxide Oxidation (H2O2 / Air) Secondary Amine Site Isoquinolone 1-Isoquinolone (Isocarbostyril) [Major Hydrolytic Product] Protonated->Isoquinolone +H2O / Hydrolysis (Nucleophilic Attack at C-1) Piperazine Piperazine (Released) Protonated->Piperazine Elimination

Caption: Primary degradation routes. The red pathway (Hydrolysis) is dominant in acidic aqueous solutions. The yellow pathway (Oxidation) prevails in basic or aerated conditions.

Detailed Mechanisms
  • Hydrolytic Deamination (The "Isocarbostyril" Pathway):

    • Mechanism: In acidic media, the ring nitrogen of the isoquinoline protonates.[1] This increases the electrophilicity of the C-1 carbon. Water acts as a nucleophile, attacking C-1 and displacing the piperazine group.

    • Result: The formation of thermodynamically stable 1-isoquinolone (isocarbostyril). This reaction is irreversible and is the primary failure mode in aqueous formulations.

    • Evidence: 1-aminoisoquinolines are known to convert to isocarbostyrils under vigorous acid hydrolysis [1].

  • Oxidative Degradation:

    • Mechanism: The secondary amine on the piperazine ring is susceptible to radical attack or direct oxidation by peroxides, leading to N-oxide formation or ring fragmentation (e.g., ethylenediamine derivatives) [2].

Stability-Indicating Analytical Method (HPLC)

To accurately quantify stability, you must separate the parent from the 1-isoquinolone degradant.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoquinoline core) and 214 nm (Piperazine fragments).

  • Rationale: The acidic mobile phase keeps the piperazine protonated, preventing peak tailing (silanol interactions) while ensuring the isoquinoline remains soluble.

Experimental Protocols: Forced Degradation

Use these protocols to validate the stability limits of your specific lot.

Workflow Diagram

StabilityWorkflow cluster_Stress Stress Conditions Stock Stock Prep 1 mg/mL in DMSO Acid Acid 0.1N HCl, 60°C Stock->Acid Base Base 0.1N NaOH, RT Stock->Base Ox Oxidation 3% H2O2, RT Stock->Ox Neutralize Quench/Neutralize Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-UV Analysis (Quantify Area %) Neutralize->Analyze

Caption: Step-by-step forced degradation workflow for validating solution stability.

Step-by-Step Protocol

1. Acid Stress (Hydrolysis Check)

  • Step 1: Dilute stock (10 mM in DMSO) 1:10 into 0.1 M HCl .

  • Step 2: Incubate at 60°C for 4 hours.

  • Step 3: Neutralize with equal volume 0.1 M NaOH.

  • Expectation: Look for a new peak at higher retention time (Isocarbostyril is less polar than the piperazine salt).

2. Oxidative Stress

  • Step 1: Dilute stock 1:10 into 3% Hydrogen Peroxide .

  • Step 2: Incubate at Room Temperature (RT) for 2 hours.

  • Expectation: Look for early-eluting N-oxide peaks.

3. Photostability

  • Step 1: Expose clear glass vial of 100 µM aqueous solution to ambient light for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil.

  • Comparison: If the exposed sample shows >2% degradation vs. control, the compound is photosensitive.

Storage & Handling Recommendations

Based on the chemical susceptibilities identified:

ConditionRecommendationRationale
Solid State Storage -20°C, DesiccatedPrevents moisture absorption (hygroscopic HCl salt).
Stock Solution DMSO (anhydrous)Stable for months at -20°C. Avoid aqueous stocks for long-term storage.
Working Solution Prepare FreshHydrolysis risk increases significantly after 24h in water.
Container Amber GlassProtects from photolytic degradation.
Freeze-Thaw Max 3 cyclesRepeated condensation can introduce moisture/oxygen.

References

  • Zieliński, W., & Kudelko, A. (2005).[3] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(5), 66-82.[3]

  • Rocher, V., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine. The Journal of Physical Chemistry A.

  • BenchChem Technical Support. Stability studies of 1(2H)-isoquinolinone derivatives.

  • PubChem Compound Summary. 1-(Piperazin-1-yl)isoquinoline. National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of 1-(Piperazin-1-yl)isoquinoline from 1-chloroisoquinoline

An Application Note for the Synthesis of 1-(Piperazin-1-yl)isoquinoline Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1-(piperazin-1-yl)isoquinoline, a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(Piperazin-1-yl)isoquinoline

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(piperazin-1-yl)isoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a direct nucleophilic aromatic substitution (SNAr) reaction between 1-chloroisoquinoline and piperazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, characterization data, and safety guidelines to ensure a reliable and reproducible synthesis.

Introduction

The isoquinoline scaffold is a prominent feature in a wide array of natural products and pharmacologically active molecules.[1] Substitution at the C1 position of the isoquinoline ring is a common strategy for developing novel therapeutic agents. 1-(Piperazin-1-yl)isoquinoline serves as a key intermediate, incorporating a versatile piperazine moiety that can be further functionalized to modulate a compound's physicochemical properties and biological activity.

The protocol herein describes a robust and efficient method for preparing this compound via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the electron-deficient nature of the C1 position in the isoquinoline ring, which is activated towards nucleophilic attack by the ring nitrogen atom.[2] This document provides a step-by-step guide from reaction setup to product characterization, emphasizing the rationale behind key procedural steps.

Reaction Mechanism and Rationale

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons of an aromatic ring, the SNAr mechanism is facilitated under specific conditions.[2][3]

The key steps are:

  • Nucleophilic Attack: The piperazine amine acts as the nucleophile, attacking the electron-deficient C1 carbon of 1-chloroisoquinoline. This step is rate-determining and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][4]

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atom of the isoquinoline ring playing a crucial role in delocalizing the charge.[5][6]

  • Elimination: The aromaticity of the ring is restored through the elimination of the chloride leaving group, yielding the final product, 1-(piperazin-1-yl)isoquinoline.

A large excess of piperazine is utilized in this protocol. This serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Figure 1: SNAr Reaction Mechanism

Health and Safety Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 1-Chloroisoquinoline (CAS: 19493-44-8): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[7] Avoid inhalation and direct contact.[7]

  • Piperazine (CAS: 110-85-0): Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma symptoms if inhaled.[8][9] It is hygroscopic and light-sensitive.[8]

  • Isopropanol (CAS: 67-63-0): Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Dichloromethane (CAS: 75-09-2): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][8][10] An accessible safety shower and eyewash station are mandatory.[10]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular WeightPurity
1-Chloroisoquinoline19493-44-8163.61 g/mol >97%
Piperazine (Anhydrous)110-85-086.14 g/mol >99%
Isopropanol67-63-060.10 g/mol Anhydrous, >99.5%
Dichloromethane (DCM)75-09-284.93 g/mol ACS Grade
Sodium Bicarbonate144-55-884.01 g/mol Saturated Solution
Sodium Sulfate7757-82-6142.04 g/mol Anhydrous
Deionized Water7732-18-518.02 g/mol -
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Flash chromatography system

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (MS)

Experimental Protocol

The following protocol is adapted from established literature procedures.[11]

G A 1. Reaction Setup Combine 1-chloroisoquinoline (1.0 eq), piperazine (5.0 eq), and isopropanol in a round-bottom flask. B 2. Reflux Heat the mixture to reflux (approx. 82°C) with stirring for 4-6 hours. A->B C 3. Solvent Removal Cool to room temperature. Remove isopropanol via rotary evaporation. B->C D 4. Extraction Dissolve residue in DCM. Wash with sat. NaHCO3 (aq), then water. C->D E 5. Drying & Concentration Dry organic layer with Na2SO4. Filter and concentrate to yield crude product. D->E F 6. Purification (Optional) Purify by flash column chromatography (e.g., DCM/Methanol gradient). E->F G 7. Characterization Analyze by NMR and Mass Spectrometry. F->G

Caption: Figure 2: Experimental Workflow Diagram

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloroisoquinoline (0.95 g, 5.8 mmol, 1.0 eq).

    • Add anhydrous piperazine (2.5 g, 29 mmol, 5.0 eq).

    • Add isopropanol (50 mL). The large excess of piperazine is crucial for the reaction's success.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an eluent such as 95:5 Ethyl Acetate/Methanol.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in dichloromethane (50 mL).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to remove HCl salts and excess piperazine.

    • Wash the organic layer with deionized water (1 x 30 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a yellow semisolid. The reported yield is quantitative.[11]

Purification

While the crude product is often used directly in subsequent steps, purification can be achieved via flash column chromatography on silica gel.[11]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate/methanol (95:5).[11]

  • Collect fractions and combine those containing the pure product, then concentrate under reduced pressure.

Product Characterization

The identity and purity of the synthesized 1-(piperazin-1-yl)isoquinoline should be confirmed by analytical methods.

Expected Data
PropertyExpected Result
Appearance Yellow semisolid[11]
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol [12]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.14–8.16 (d, 1H, J = 8 Hz), 8.08–8.10 (d, 1H, J = 8 Hz), 7.65–7.69 (m, 1H), 7.55–7.59 (t, 1H, J = 8 Hz), 7.46–7.48 (d, 1H, J = 8 Hz), 7.15–7.17 (d, 1H, J = 8 Hz), 3.25-3.35 (m, 4H), 3.10-3.20 (m, 4H). Note: A broad singlet for the N-H proton of piperazine may also be observed.[11]
Mass Spec (ESI) m/z: 214.13 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete reaction. - Deactivated 1-chloroisoquinoline. - Insufficient piperazine.- Extend reflux time to 8-12 hours. - Ensure reagents are of high purity. - Confirm the use of at least 5 equivalents of piperazine.
Product is Difficult to Extract - Emulsion formation during work-up. - Product remains in the aqueous layer as a salt.- Add brine to the separatory funnel to break emulsions. - Ensure the aqueous layer is basic (pH > 9) during extraction by adding more NaHCO₃ or a dilute NaOH solution.
Impure Product after Work-up - Residual piperazine or its salts. - Unreacted 1-chloroisoquinoline.- Perform thorough washes with saturated NaHCO₃ solution. - Purify via flash column chromatography as described in Section 5.2.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 1-(piperazin-1-yl)isoquinoline. By following the outlined procedures for reaction, work-up, and purification, researchers can consistently obtain high-purity material suitable for further applications in pharmaceutical and chemical research. The provided mechanistic insights and troubleshooting guide serve to enhance the understanding and successful execution of this important transformation.

References

  • Gallardo-Fuentes, S., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Gundla, R., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet for Piperazine. Available at: [Link]

  • Al-Mokhanam, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

  • Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at: [Link]

  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University of California, Irvine. Available at: [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)isoquinoline. Available at: [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution Conditions for Isoquinoline Derivatives

Executive Summary & Strategic Analysis Isoquinoline scaffolds are ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., Rho-kinase inhibitors). However, their electronic structure presents a dichotomy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Isoquinoline scaffolds are ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., Rho-kinase inhibitors). However, their electronic structure presents a dichotomy: the pyridine ring is electron-deficient, inviting nucleophilic attack, while the fused benzene ring acts as an electron donor, modulating this reactivity.

Successful Nucleophilic Aromatic Substitution (


) on isoquinolines relies on exploiting the C1-position's unique susceptibility . Unlike quinoline (where C2 and C4 are reactive), isoquinoline is predominantly reactive at C1 due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.
The Reactivity Hierarchy

To design effective experiments, researchers must recognize the reactivity gradient:

  • C1-Position: Highly reactive toward nucleophiles, especially when activated (e.g., 1-halo, N-oxide, or N-alkyl salts).

  • C3-Position: Significantly less reactive; requires strong electron-withdrawing groups (EWG) or transition-metal catalysis.

  • C4-Position: Generally nucleophilic (susceptible to

    
    ), not 
    
    
    
    , unless heavily substituted with EWGs (e.g., -NO2).
Mechanistic Pathways[1][2][3][4]
  • Pathway A: Classical

    
     (Addition-Elimination):  Requires a good leaving group (LG = F, Cl, Br, 
    
    
    
    ) at C1.
  • Pathway B: Oxidative Nucleophilic Substitution (

    
    ):  Direct displacement of hydride (H-) using a nucleophile and an oxidant.
    
  • Pathway C: Activation-Relay: Conversion to N-oxide to active the C1 position for subsequent chlorination or cyanation (Reissert-Henze).

ReactivityLandscape Iso Isoquinoline Core C1 C1 Position (Primary S_NAr Site) Iso->C1 High Reactivity (Benzylic-like stabilization) C3 C3 Position (Requires Activation) Iso->C3 Low Reactivity NOxide N-Oxide Activation (Gateway to C1-Cl) Iso->NOxide Oxidation (mCPBA/H2O2) NOxide->C1 Rearrangement (POCl3)

Figure 1: Reactivity landscape of the isoquinoline scaffold. The C1 position is the thermodynamic and kinetic favorite for nucleophilic attack, often accessed via N-oxide activation.

Protocol 1: Classical of 1-Chloroisoquinoline

This protocol describes the displacement of a chloride leaving group at the C1 position. While 1-fluoroisoquinoline is kinetically faster, 1-chloroisoquinoline is the standard industrial substrate due to cost and stability.

Target Audience: Medicinal chemists scaling up C1-amino or C1-alkoxy derivatives.

Reagents & Equipment[5]
  • Substrate: 1-Chloroisoquinoline (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv) or Alcohol (requires NaH).

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or DIPEA (for amines).
    
  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 1-chloroisoquinoline (1.0 mmol, 163 mg) in anhydrous DMSO (2.0 mL).

  • Base Addition: Add

    
     (2.0 mmol, 652 mg). Note: For alcohol nucleophiles, pre-stir the alcohol with NaH in THF/DMF at 0°C for 30 min before adding the isoquinoline.
    
  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (Rt ~ 8.3 min) should disappear, replaced by the more polar product.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically 
    
    
    
    , 0-5% MeOH in DCM).

Critical Parameter: Solvent Effects

Solvent Dielectric Constant Reaction Rate (Relative) Notes
DMSO 46.7 High Best for weak nucleophiles; difficult to remove.
NMP 32.2 High Good thermal stability; alternative to DMSO.
DMF 36.7 Moderate Risk of decomposition at >120°C.

| THF | 7.5 | Low | Only for strong nucleophiles (e.g., alkoxides). |

Protocol 2: The "Gateway" Synthesis (N-Oxide to 1-Chloro)

Direct chlorination of isoquinoline is difficult. The standard reliable route to 1-functionalized derivatives is the Meisenheimer-type rearrangement of isoquinoline N-oxide. This protocol generates the 1-chloroisoquinoline substrate used in Protocol 1.[1]

Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, creating an activated intermediate. Chloride ion attacks C1, and the P-O bond cleaves to restore aromaticity.

Step-by-Step Methodology
  • N-Oxidation:

    • Dissolve Isoquinoline (20.0 g) in DCM. Add m-CPBA (1.1 equiv) portion-wise at 0°C. Stir at RT for 3 hours.

    • Wash with 10% NaOH to remove m-chlorobenzoic acid. Dry and concentrate to yield Isoquinoline N-oxide (Solid).[1]

  • Chlorination (Rearrangement):

    • Place Isoquinoline N-oxide (5.0 g) in a round-bottom flask under Argon.

    • Slowly add

      
       (30 mL) dropwise at 0°C. Caution: Exothermic.
      
    • Heat to reflux (105°C) for 3–5 hours.

  • Quenching (Critical Step):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the thick residue onto crushed ice (200 g) with vigorous stirring.

    • Neutralize carefully with

      
       or solid 
      
      
      
      to pH 8.
  • Isolation: Extract with DCM, dry (

    
    ), and concentrate. The product, 1-chloroisoquinoline, is typically a low-melting solid or oil (Yield >85%).
    

Protocol 3: Metal-Free Oxidative C-H Functionalization ( )

For researchers seeking "Green Chemistry" solutions, this protocol avoids halogenation entirely. It utilizes a Minisci-type radical mechanism to install alkyl/acyl groups directly at C1.

Concept: A carbon-centered radical (generated from an alcohol, aldehyde, or ether) attacks the protonated isoquinoline. An oxidant (


) restores aromaticity.

MinisciWorkflow Start Isoquinoline + Acid (TFA) Addition Radical Addition at C1 (C-Centered Radical) Start->Addition Protonation activates LUMO RadicalGen Radical Source (Alcohol/Aldehyde + K2S2O8) RadicalGen->Addition Generates Nucleophilic Radical Oxidation Oxidative Aromatization (-H+ / -e-) Addition->Oxidation Forms Radical Cation Product 1-Substituted Isoquinoline Oxidation->Product Restores Aromaticity

Figure 2: Workflow for the metal-free oxidative alkylation (Minisci reaction) of isoquinoline.

Reagents
  • Substrate: Isoquinoline (1.0 equiv).

  • Radical Precursor: Primary Alcohol (Solvent/Reactant) or Aldehyde (3.0 equiv).

  • Oxidant: Potassium Persulfate (

    
    , 2.0 equiv).
    
  • Acid: TFA (1.0 equiv) or

    
     (catalytic).
    
  • Solvent: Water/Acetonitrile (1:1) or neat alcohol.

Protocol
  • Dissolve isoquinoline (0.5 mmol) in the solvent mixture (2 mL).

  • Add TFA (0.5 mmol) to protonate the nitrogen (lowers LUMO energy, activating C1).

  • Add the radical precursor (e.g., Methanol for methylation, or an aldehyde for acylation).

  • Add

    
     (1.0 mmol).
    
  • Heat to 80°C in a sealed tube for 12 hours.

  • Workup: Basify with saturated

    
    , extract with EtOAc.
    
  • Note: This reaction is strictly C1 selective .

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Protocol 1) Poor solubility or weak base.Switch from

to

; switch solvent to NMP; increase temp to 120°C.
Hydrolysis Product (1-Hydroxy) Wet solvent (DMSO is hygroscopic).Use anhydrous solvents; add molecular sieves (3Å).
C3 Substitution Observed Very strong EWG at C1 or extreme forcing conditions.C3 substitution is rare.[2] Check NMR to confirm it isn't C4 (

) or C1.
Violent Exotherm (Protocol 2) Fast addition of

.
Add reagent dropwise at 0°C; ensure efficient stirring.

References

  • Mechanism of Nucleophilic Substitution in Isoquinoline

    • Source: Imperial College London / Lecture Notes.
    • Title: Heteroaromatic Chemistry: Quinolines & Isoquinolines.[3][4][5][6][7]

    • URL:[Link] (General Reference)

  • Synthesis of 1-Chloroisoquinoline (Protocol 2)

    • Source: ChemicalBook / Patent D
    • Title: 1-Chloroisoquinoline Synthesis from Isoquinoline N-oxide.[1]

  • Classical SNAr Conditions (Protocol 1)

    • Source: MDPI Molecules.
    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
    • URL:[Link]

  • Metal-Free Oxidative Functionalization (Protocol 3)

    • Source: SciSpace / ResearchG
    • Title: Metal-free oxidative C(sp3)
    • URL:[Link]

  • Regioselectivity Studies

    • Source: WuXi Biology.
    • Title: Understanding Regioselectivity in SNAr reactions of Heterocycles.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The 1-(Piperazin-1-yl)isoquinoline HCl Scaffold as a Versatile Intermediate in Drug Discovery

Abstract The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1] When coupled with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1] When coupled with a piperazine ring at the C-1 position, it forms the 1-(Piperazin-1-yl)isoquinoline scaffold, a versatile and highly tractable intermediate for drug discovery. This scaffold combines the rigid, aromatic isoquinoline core, which can engage in various receptor interactions, with the flexible and readily functionalizable piperazine moiety.[2][3] The two nitrogen atoms of the piperazine ring offer synthetic handles to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2] These application notes provide an in-depth guide for researchers, exploring the synthesis, derivatization, and strategic application of 1-(Piperazin-1-yl)isoquinoline HCl in the development of novel therapeutics.

Pharmacological Significance and Therapeutic Landscape

Derivatives of the 1-(piperazin-1-yl)isoquinoline scaffold have demonstrated a remarkable breadth of biological activities, underscoring their therapeutic potential across multiple disease areas.[4][5]

  • Neurodegenerative Disorders: This scaffold is particularly prominent in the development of agents targeting the central nervous system. Notably, derivatives have been synthesized as potent and selective dopamine D3 receptor agonists, showing promise in animal models of Parkinson's disease.[6][7] The isoquinoline moiety often serves as a key hydrophobic feature interacting with the receptor, while modifications on the distal nitrogen of the piperazine ring fine-tune selectivity and functional activity.[6]

  • Oncology: The planar isoquinoline ring system is an effective DNA intercalator and can inhibit key enzymes involved in cell proliferation.[1][4] Various derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of topoisomerase and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][8]

  • Infectious Diseases: The scaffold has been a template for developing novel antimicrobial and antifungal agents.[5][9] Furthermore, specific derivatives, namely 1-(5-isoquinolinesulfonyl)piperazine analogues, have been identified as inhibitors of Mycobacterium tuberculosis IMPDH, presenting a novel mechanism for anti-tubercular drug development.[10]

The following diagram illustrates the core structure and highlights its key features that make it a privileged scaffold in drug discovery.

G cluster_scaffold 1-(Piperazin-1-yl)isoquinoline Core cluster_properties Key Attributes Scaffold RigidCore Rigid Aromatic Core (Isoquinoline) RigidCore->Scaffold π-stacking, H-bond acceptor (N atom) FlexibleLinker Flexible Linker (Piperazine) FlexibleLinker->Scaffold Conformational flexibility SyntheticHandle Primary Synthetic Handle (Distal N-H) SyntheticHandle->Scaffold Site for derivatization to modulate SAR PhysChem Tunable Physicochemical Properties PhysChem->FlexibleLinker Influences solubility, pKa, and lipophilicity

Caption: Core structure and key attributes of the 1-(piperazin-1-yl)isoquinoline scaffold.

Synthesis of the Core Intermediate: 1-(Piperazin-1-yl)isoquinoline

The most direct and common synthesis of the core intermediate involves a nucleophilic aromatic substitution (SNAr) reaction. This protocol describes the synthesis starting from 1-chloroisoquinoline.

Protocol 2.1: Synthesis of 1-(Piperazin-1-yl)isoquinoline

Causality: This procedure leverages the electron-deficient nature of the C-1 position in 1-chloroisoquinoline, making it susceptible to nucleophilic attack by the secondary amine of piperazine. Using a large excess of piperazine serves a dual purpose: it acts as the nucleophile and also as the base to quench the HCl generated during the reaction, driving the equilibrium towards the product. Isopropanol is a suitable polar protic solvent for this transformation.

Materials:

  • 1-Chloroisoquinoline

  • Piperazine (anhydrous)

  • Isopropanol

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve 1-chloroisoquinoline (1.0 eq) in isopropanol (approx. 10 mL per gram of 1-chloroisoquinoline).

  • Add a significant excess of piperazine (5.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Maintain reflux and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The resulting crude product, 1-(piperazin-1-yl)isoquinoline, is often obtained as a yellow semisolid and can be used in the next step without further purification.[6] For more demanding applications, purification can be achieved by column chromatography on silica gel.

Strategic Derivatization Workflows

The true power of this intermediate lies in the selective functionalization of the distal nitrogen of the piperazine ring. This allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_workflow Synthetic Derivatization Workflow cluster_derivatization Derivatization at Distal Nitrogen cluster_products Final Compounds for Screening Start 1-Chloroisoquinoline + Piperazine Intermediate 1-(Piperazin-1-yl)isoquinoline (Core Intermediate) Start->Intermediate S_NAr Reaction (Protocol 2.1) ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Intermediate->ReductiveAmination Acylation Acylation (R-COCl, Base) Intermediate->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Base) Intermediate->Sulfonylation Product1 N-Alkyl Derivatives ReductiveAmination->Product1 Product2 N-Amide Derivatives Acylation->Product2 Product3 N-Sulfonamide Derivatives Sulfonylation->Product3

Caption: General workflow for synthesis and derivatization of the scaffold.

Protocol 3.1: N-Alkylation via Reductive Amination

Causality: Reductive amination is a robust and mild method for forming C-N bonds. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride is often the reagent of choice as it is mild and selective for iminium ions over the carbonyl starting material.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 1-(piperazin-1-yl)isoquinoline in DCE.

  • Add the desired aldehyde or ketone. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 3.2: N-Acylation to Form Amides

Causality: This is a straightforward method to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor and introduce a variety of chemical motifs. The reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the acid byproduct.

Materials:

  • 1-(Piperazin-1-yl)isoquinoline (1.0 eq)

  • Acyl chloride or Acid anhydride (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 1-(piperazin-1-yl)isoquinoline in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add the base (e.g., Et3N).

  • Add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and then brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Data Summary

The derivatization of the 1-(piperazin-1-yl)isoquinoline scaffold allows for a systematic investigation of SAR. A key example is the development of dopamine D3 receptor agonists.[6]

Table 1: SAR of Isoquinoline-Piperazine Derivatives as Dopamine Receptor Ligands [6]

Compound IDR Group (on distal piperazine N)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
24a (Quinoline analog)(S)-N-propyl-tetrahydrobenzo[d]thiazole-2,6-diamine1092.6141.8
24c (Isoquinoline analog)(S)-N-propyl-tetrahydrobenzo[d]thiazole-2,6-diamine2692.23121

Data synthesized from Majumder et al., 2010.[6]

The data clearly indicates that while both quinoline and isoquinoline cores provide high affinity for the D3 receptor, the isoquinoline derivative (24c) exhibits significantly lower affinity for the D2 receptor, resulting in a nearly 3-fold increase in D3 selectivity.[6] This highlights the profound impact that subtle changes to the aromatic core can have on receptor selectivity. Further modifications on the piperazine nitrogen are crucial for fine-tuning agonist/antagonist activity and pharmacokinetic properties.

Application in Pathway-Specific Drug Design

The scaffold can be rationally designed to interact with specific biological targets. For example, in oncology, isoquinoline derivatives can inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Isoquinoline-Piperazine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Conclusion

1-(Piperazin-1-yl)isoquinoline HCl is a high-value intermediate in drug discovery, providing a robust and versatile platform for the synthesis of diverse compound libraries. Its favorable structural and chemical properties allow for systematic modulation of pharmacological and pharmacokinetic profiles. The protocols and strategies outlined in these notes offer a validated framework for researchers to leverage this privileged scaffold in the rational design of novel therapeutics targeting a wide range of human diseases.

References

  • Majumder, S. et al. (2010). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-37. [Link]

  • Shawish, H. et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 193-205. [Link]

  • Zadykowicz, B. et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(13), 5192. [Link]

  • Majumder, S. et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. PubMed, National Institutes of Health. [Link]

  • Müller, K. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central, National Institutes of Health. [Link]

  • SlidePlayer (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlidePlayer. [Link]

  • Sadek, M. M. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Amerigo Scientific (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Sadek, M. M. et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Somashekara, M. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 136-141. [Link]

  • Mohan, C. G. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Shaquiquzzaman, M. et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Semantic Scholar (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Van Rijn, Z. et al. (2019). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. ResearchGate. [Link]

Sources

Application

Preparation of dopamine D3 receptor agonists using 1-(Piperazin-1-yl)isoquinoline

Application Note: Preparation of Dopamine D Receptor Agonists Using 1-(Piperazin-1-yl)isoquinoline Executive Summary The dopamine D receptor (D R) is a critical target for treating neuropsychiatric disorders, including s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Dopamine D Receptor Agonists Using 1-(Piperazin-1-yl)isoquinoline

Executive Summary

The dopamine D


 receptor (D

R) is a critical target for treating neuropsychiatric disorders, including schizophrenia, Parkinson’s disease (PD), and substance use disorders. Unlike the D

receptor, D

R is localized primarily in the limbic system, offering a therapeutic window with reduced motor side effects (e.g., catalepsy).

This application note details the synthesis and evaluation of high-affinity D


R agonists derived from the 1-(piperazin-1-yl)isoquinoline  scaffold. This heterocycle serves as a bioisostere of the arylpiperazine pharmacophore found in classical dopaminergic ligands (e.g., BP-897, NGB 2904). We focus on the preparation of Compound D-301  (also known as Compound 24c), a highly selective D

agonist (

= 0.52 nM; D

/D

selectivity ratio > 200) that has demonstrated neuroprotective effects in PD models.[1]
Key Pharmacophore Features[2][3][4][5]
  • Head Group: 1-(Piperazin-1-yl)isoquinoline (Provides high affinity for the orthosteric binding site).

  • Linker: Ethyl or Butyl chain (Critical for bitopic binding and selectivity).

  • Tail Group: Substituted amide or heterocyclic amine (e.g., aminobenzothiazole) that engages the secondary binding pocket (SBP) to confer D

    
     selectivity.
    

Chemical Synthesis Protocols

Retrosynthetic Analysis

The synthesis is convergent, involving the preparation of the isoquinoline-piperazine scaffold (Fragment A) and its subsequent coupling to a linker and a "tail" amine (Fragment B).

Retrosynthesis Target D-301 (D3 Agonist) FragmentA 1-(Piperazin-1-yl)isoquinoline (Scaffold) Target->FragmentA Alkylation FragmentB N-propyl-4,5,6,7-tetrahydro- benzothiazole-2,6-diamine (Tail Group) Target->FragmentB Alkylation Linker 1-Bromo-2-chloroethane (Linker) Target->Linker

Figure 1: Retrosynthetic disconnection of the D-301 agonist.

Step-by-Step Synthesis[5]
Step 1: Synthesis of 1-(Piperazin-1-yl)isoquinoline (Scaffold)

This reaction utilizes a Nucleophilic Aromatic Substitution (S


Ar). The 1-position of isoquinoline is highly electrophilic, especially when activated by the ring nitrogen.
  • Reagents: 1-Chloroisoquinoline (1.0 eq), Piperazine (5.0 eq), Isopropanol (i-PrOH).

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Protocol:

  • Dissolve 1-chloroisoquinoline (5.8 mmol, 0.95 g) in isopropanol (50 mL).

  • Add piperazine (29 mmol, 2.5 g) in one portion. Note: Excess piperazine prevents the formation of the bis-isoquinolinyl byproduct.

  • Reflux the mixture at 85°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Cool to room temperature and evaporate the solvent under reduced pressure.

  • Workup: Dissolve the residue in DCM (50 mL) and wash with water (3 × 30 mL) to remove excess piperazine.

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Quantitative yield of yellow semi-solid. No column chromatography is usually required if excess piperazine is washed out thoroughly.

Step 2: Linker Attachment (Chloroethylation)

We convert the secondary amine of the piperazine to a reactive alkyl chloride.

  • Reagents: 1-(Piperazin-1-yl)isoquinoline (from Step 1), 1-Bromo-2-chloroethane (1.5 eq), K

    
    CO
    
    
    
    (3.0 eq), Acetonitrile (MeCN).

Protocol:

  • Dissolve 1-(piperazin-1-yl)isoquinoline (5.0 mmol) in anhydrous MeCN (40 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (15.0 mmol).
  • Add 1-bromo-2-chloroethane (7.5 mmol) dropwise at room temperature.

  • Heat to reflux (80°C) for 12 hours.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 1:1) to isolate 1-(4-(2-chloroethyl)piperazin-1-yl)isoquinoline .

  • Yield: Typically 60–75%.

Step 3: Final Coupling (Synthesis of D-301)

The chloroethyl scaffold is coupled to the "tail" amine. For D-301, the tail is (S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (structurally related to Pramipexole).

  • Reagents: Chloroethyl-scaffold (1.0 eq), Pramipexole free base (1.0 eq), K

    
    CO
    
    
    
    (3.0 eq), KI (catalytic), DMF or MeCN.

Protocol:

  • Dissolve the amine tail (e.g., Pramipexole, 1.0 mmol) and the chloroethyl-scaffold (1.0 mmol) in DMF (10 mL).

  • Add K

    
    CO
    
    
    
    (3.0 mmol) and a catalytic amount of KI (0.1 mmol) to accelerate the Finkelstein reaction.
  • Heat at 80°C for 24–48 hours under N

    
     atmosphere.
    
  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 × 30 mL). Wash combined organics with brine.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH 95:4:1).
    
  • Characterization: Verify by

    
    H NMR and HRMS.
    

Analytical Characterization

NMR Spectroscopy (Representative Data)

For the intermediate 1-(Piperazin-1-yl)isoquinoline :

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.15 (d, 1H), 8.09 (d, 1H), 7.78 (d, 1H), 7.62 (t, 1H), 7.50 (t, 1H), 7.28 (d, 1H), 3.35 (m, 4H), 3.15 (m, 4H), 2.10 (bs, 1H, NH).
  • Interpretation: The doublet at

    
     8.15 and 8.09 corresponds to the protons at positions 3 and 4 of the isoquinoline ring, confirming the aromatic system is intact.
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm.

  • Requirement: Purity > 95% is essential for biological assays.

Biological Evaluation Workflows

Radioligand Binding Assay (Affinity)

To determine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 values for D

and D

receptors.[1][2]
ParameterCondition
Cell Line HEK-293 or CHO cells stably expressing human Dngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

L or D

receptors.[1]
Radioligand [^3H]-Spiperone (0.2–0.5 nM).
Non-specific Binding Determined using Haloperidol (10 µM) or Sulpiride.
Incubation 60 min at 25°C or 37°C.
Analysis Liquid scintillation counting; Data fitted to one-site competition model.
Functional Assay: [ S]GTP S Binding

To determine intrinsic efficacy (Agonist vs. Antagonist).

  • Membrane Prep: Harvest CHO-D

    
     cells and homogenize.
    
  • Reaction Mix: Membranes (10 µg), GDP (10 µM), [

    
    S]GTP
    
    
    
    S (0.1 nM), and Test Compound (10
    
    
    to 10
    
    
    M).
  • Incubation: 30 min at 30°C.

  • Readout: Filter through GF/B filters and count radioactivity.

  • Result: Agonists increase binding; Antagonists show no change or inhibit agonist-induced binding.

Signaling Pathway Visualization

D


R is a G

/G

-coupled receptor. Activation leads to inhibition of Adenylyl Cyclase (AC) and activation of MAPK pathways.

Signaling Agonist Isoquinoline Agonist (D-301) D3R D3 Receptor (GPCR) Agonist->D3R Binds Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK / ERK Phosphorylation Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Decreases Effect Neuroprotection & Reduced Locomotor SE MAPK->Effect Modulates

Figure 2: D3 Receptor signaling cascade activated by isoquinoline agonists.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete conversion or bis-alkylation.Use a large excess of piperazine (5–10 eq). Ensure temperature is >80°C.
Poor Solubility Free base is lipophilic.Convert the final product to a salt (e.g., Hydrochloride or Oxalate) using HCl/Ether or Oxalic acid/Acetone.
Low D3 Selectivity Linker length is incorrect.The distance between the pharmacophores is critical. Ensure the linker is exactly 2 carbons (ethyl) or 4 carbons (butyl) depending on the specific "tail" group used.

References

  • Ghosh, B., et al. (2010).[1] "Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models." Journal of Medicinal Chemistry, 53(3), 1023–1037.[1]

  • Dutta, A. K., et al. (2008).[3] "Selective agonists for dopamine D3 receptor with potent in vivo activity."[1][4] Journal of Medicinal Chemistry, 51(9), 3005–3019.

  • PubChem Compound Summary. "1-(Piperazin-1-yl)isoquinoline."

  • Newman, A. H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[5][6] Journal of Medicinal Chemistry, 55(22), 9419-9433.

Sources

Method

Application Note: 1H NMR Spectrum Analysis of 1-(Piperazin-1-yl)isoquinoline Hydrochloride

Abstract This application note details the protocol for the structural characterization of 1-(Piperazin-1-yl)isoquinoline hydrochloride using 1H NMR spectroscopy. Unlike its free base counterpart, the hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization of 1-(Piperazin-1-yl)isoquinoline hydrochloride using 1H NMR spectroscopy. Unlike its free base counterpart, the hydrochloride salt presents unique spectral challenges, including pH-dependent chemical shifts, broadening of exchangeable protons, and solubility constraints. This guide provides a self-validating assignment workflow, distinguishing the specific regiochemistry of the isoquinoline ring and the dynamic behavior of the piperazine moiety.[1][2]

Introduction & Chemical Context

The 1-(piperazin-1-yl)isoquinoline scaffold is a critical pharmacophore in medicinal chemistry, often serving as a ligand for GPCRs (e.g., 5-HT receptors) or a core for kinase inhibitors.[1][2]

The hydrochloride salt form is preferred for bioavailability but complicates NMR analysis due to protonation sites.

  • Basicity Profile: The piperazine

    
     (secondary amine, pKa ~9.[1]8) is the primary protonation site. The isoquinoline 
    
    
    
    (pKa ~5.[1]4) and the aniline-like
    
    
    are significantly less basic.[2]
  • Spectral Implications: Protonation at

    
     deshields the aliphatic piperazine protons and introduces exchangeable ammonium signals (
    
    
    
    ), which are invisible in
    
    
    or
    
    
    but distinct in
    
    
    .
Structural Numbering Reference
  • Isoquinoline Ring: Positions 3, 4 (heterocyclic ring) and 5, 6, 7, 8 (benzo ring).[1]

  • Piperazine Ring: Positions 2', 6' (proximal to isoquinoline) and 3', 5' (proximal to

    
    ).[1]
    

Experimental Protocol

Sample Preparation

Objective: Maximize resolution of exchangeable protons and prevent salt aggregation.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D) + 0.03% TMSCritical: Solubilizes the polar salt; non-exchangeable nature preserves

signals for stoichiometry verification.
Concentration 5 – 10 mg / 600 µLHigh enough for 13C satellites (if needed), low enough to prevent viscosity broadening.
Tube Quality 5 mm Precision (e.g., Wilmad 528-PP)Ensures field homogeneity for resolving aromatic multiplets.
Additives None initiallyDo not add

initially; this will erase the critical

signals.
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse)

  • Relaxation Delay (D1): 2.0 – 5.0 seconds. (Essential for accurate integration of aromatic protons with long T1).

  • Spectral Width: -2 to 14 ppm (Capture broad ammonium signals).[1][2]

  • Temperature: 298 K (25°C).[1] Note: If piperazine signals are broad due to ring flip dynamics, elevate to 313 K to sharpen peaks.

Spectral Analysis & Assignment Strategy

Overview of Spectral Zones

The spectrum is divided into three distinct zones. The logic flows from the most diagnostic (Exchangeable) to the most complex (Aromatic).

NMR_Assignment_Flow cluster_0 Zone 1: Exchangeables cluster_1 Zone 2: Aromatics cluster_2 Zone 3: Aliphatics NH Piperazine NH2+ (9.0 - 9.5 ppm) Pip_A Piperazine H-3',5' (adj to NH) NH->Pip_A COSY Correlation H3_H4 Heterocyclic Doublets (H3, H4) Benzo Benzo Multiplets (H5-H8) H3_H4->Benzo NOESY (H4 to H5) Pip_B Piperazine H-2',6' (adj to IsoQ)

Figure 1: Logic flow for assigning the hydrochloride salt signals. Start with the NH protons to anchor the aliphatic region.

Detailed Assignment Table (DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
9.20 – 9.60 Broad Singlet2HPiperazine

Diagnostic for HCl salt.[1][2] Integration <2H indicates partial salt or wet solvent (H-exchange).[2]
8.10 – 8.15 Doublet (

Hz)
1HIsoquinoline H-3 Deshielded by ring nitrogen.[2] Shows COSY cross-peak to H-4.
8.05 – 8.10 Multiplet/Doublet1HIsoquinoline H-8 Deshielded by "Bay Region" effect (proximity to C-1 substituent).[2]
7.85 – 7.90 Doublet1HIsoquinoline H-5 Part of the benzo-ring system.[2]
7.65 – 7.75 Multiplet2HIsoquinoline H-6, H-7 Overlapping benzo-ring protons.[2]
7.55 – 7.60 Doublet (

Hz)
1HIsoquinoline H-4 Upfield of H-3.[2] The

coupling (~6 Hz) is characteristic of isoquinolines.
3.50 – 3.65 Broad Triplet4HPiperazine H-2', 6' Adjacent to Isoquinoline N. Deshielded by aromatic ring current.[2]
3.20 – 3.35 Broad Triplet4HPiperazine H-3', 5' Adjacent to

.[2] Overlap with

signal (3.33 ppm) is common; check integration carefully.
Validation Steps (Self-Validating Protocol)
  • The "Salt Test":

    • Look for the broad singlet at >9.0 ppm.

    • Validation: Add 10 µL of

      
       to the tube and shake. The signal at 9.0+ ppm should disappear (exchange with D), confirming it is an exchangeable proton (
      
      
      
      ) and not an impurity.
  • The Isoquinoline Fingerprint:

    • Identify the pair of doublets with

      
       Hz (H3 and H4).[2]
      
    • Causality: In 1-substituted isoquinolines, the H3/H4 bond has high bond order.[1][2] H3 is usually downfield of H4.

    • Note: If the substituent at C1 was electron-withdrawing (e.g., Cl), H8 would be extremely deshielded.[1] With Piperazine (electron-donating), the effect is milder.

  • Piperazine Dynamics:

    • At room temperature, the piperazine signals might appear as broad humps rather than sharp triplets.

    • Action: This is due to the chair-chair interconversion rate being close to the NMR time scale.[2] Do not mistake this for impurities.[2]

Troubleshooting & Anomalies

Water Suppression

The


 signal in DMSO-d6 appears at ~3.33 ppm, often obscuring the Piperazine H-3',5' protons.[2]
  • Solution: Use the zgesgp pulse sequence (excitation sculpting) to suppress the water signal if quantitative integration of the piperazine region is required.

Stoichiometry Verification

To determine if you have the Mono-HCl or Di-HCl salt:

  • Mono-HCl: Integration of the broad NH signal is ~2H (representing

    
    ).[2] The Isoquinoline protons are only slightly shifted compared to the free base.
    
  • Di-HCl: The Isoquinoline Nitrogen is also protonated.[1][2] This causes a dramatic downfield shift (>0.5 ppm) of the H-3 proton (moving towards 8.5-9.0 ppm) and the H-1 equivalent (not present here) or H-8.[2]

References

  • Isoquinoline Synthesis & Characterization

    • Bhattacharya, S., et al. "Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)..."[1][2][3] PLOS ONE, 2013. (Provides free base NMR data for comparison).

  • Salt Effects on NMR

    • Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds."[1][4] Indian Academy of Sciences, 1976. (Foundational text on isoquinoline salt shifts).

  • Piperazine HCl Reference Data

    • ChemicalBook Spectral Database. "1-(3-Chlorophenyl)piperazine hydrochloride 1H NMR."[1][2] (Reference for piperazine salt chemical shifts in DMSO).

Sources

Application

Application Note: Preparation of 1-(Piperazin-1-yl)isoquinoline Hydrochloride

Abstract & Scope This application note details the standardized protocol for converting 1-(piperazin-1-yl)isoquinoline (Free Base) into its Hydrochloride (HCl) salt . This transformation is critical for enhancing aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for converting 1-(piperazin-1-yl)isoquinoline (Free Base) into its Hydrochloride (HCl) salt . This transformation is critical for enhancing aqueous solubility, improving solid-state stability, and facilitating downstream biological assays or formulation.

The guide addresses the specific challenge of regioselective protonation . The target molecule contains three nitrogen centers with distinct basicities.[1] This protocol targets the formation of the Mono-HCl salt , ensuring protonation occurs at the secondary amine of the piperazine ring (the most basic site) while avoiding the formation of hygroscopic di-salts or oils.

Chemical Theory & Stoichiometry

pKa Analysis and Regioselectivity

Success depends on controlling the stoichiometry to match the basicity of the nitrogen centers.

Nitrogen CenterTypeApprox.[2][3][4][5][6][7][8] pKaProtonation Priority
N4 (Piperazine) Secondary Amine (Aliphatic)~9.8 Primary Target (Mono-HCl)
N1 (Isoquinoline) Pyridine-like (Aromatic)~5.4Secondary Target (Di-HCl)
N1 (Piperazine) Tertiary Aniline-like< 2.0Negligible
  • Target: The secondary amine at the N4 position of the piperazine ring is the most basic site.

  • Risk: Excess acid (>2.0 eq) will protonate the isoquinoline nitrogen, leading to the Di-HCl salt, which is often more hygroscopic and prone to "oiling out" (phase separation into a gum rather than a crystal).

  • Strategy: We utilize a controlled stoichiometry (1.05 equivalents of HCl) in a solvent system that solubilizes the free base but precipitates the mono-salt.

Reaction Scheme

The following diagram illustrates the regioselective protonation pathway.

ReactionScheme FreeBase 1-(Piperazin-1-yl)isoquinoline (Free Base) Soluble in organic solvents Transition Protonation at N4 (Secondary Amine) FreeBase->Transition Dissolution HCl HCl (1.05 eq) (in Dioxane or IPA) HCl->Transition Dropwise Addn Salt Mono-HCl Salt Precipitate Transition->Salt Crystallization

Figure 1: Reaction scheme highlighting the conversion of the free base to the mono-hydrochloride salt.

Materials & Equipment

Reagents
  • Substrate: 1-(Piperazin-1-yl)isoquinoline (Free Base), >98% purity.

  • Acid Source (Choose one):

    • Preferred: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

    • Alternative: 1.25 M HCl in Ethanol (anhydrous).

    • Note: Avoid aqueous concentrated HCl if possible to prevent hydrate formation.

  • Solvents:

    • Dichloromethane (DCM) or Ethanol (EtOH) for dissolution.

    • Diethyl Ether (

      
      ) or Ethyl Acetate (EtOAc) for precipitation (antisolvent).
      
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Nitrogen (

    
    ) gas line (for moisture exclusion).
    
  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum oven (set to 40°C).

Experimental Protocol

Method A: Anhydrous Precipitation (High Purity / R&D Scale)

Best for: <5g scale, ensuring non-hygroscopic crystalline solid.

  • Dissolution:

    • Dissolve 1.0 g (4.7 mmol) of 1-(Piperazin-1-yl)isoquinoline free base in 10 mL of anhydrous Dichloromethane (DCM) or Ethanol.

    • Stir until a clear, homogeneous solution is obtained.

    • Critical: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter before proceeding.

  • Acid Addition:

    • Cool the solution to 0–5°C using an ice bath.[5]

    • Under

      
       atmosphere, add 1.23 mL of 4.0 M HCl in Dioxane  (4.9 mmol, 1.05 eq) dropwise over 5 minutes.
      
    • Observation: A white precipitate should begin to form immediately.[7]

  • Crystallization/Aging:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

    • Antisolvent Addition: If precipitation is partial or the mixture is thick, add 10–20 mL of Diethyl Ether or Ethyl Acetate dropwise to drive crystallization.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with 2 × 10 mL of cold Diethyl Ether.

    • Suction: Keep under suction for 10 minutes to remove bulk solvent.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Target Yield: 85–95%.

Method B: Scale-Up Protocol (Cost-Effective)

Best for: >10g scale.

  • Dissolve the free base in Isopropanol (IPA) (10 mL/g) at 50°C.

  • Add 1.1 equivalents of HCl (5-6 M in Isopropanol, prepared by bubbling gas or mixing conc. HCl with IPA).

  • Allow the solution to cool slowly to Room Temperature (controlled cooling rate: 10°C/hour) to grow larger crystals.

  • Cool to 0°C for 2 hours before filtration.

Process Workflow & Troubleshooting

The following decision tree guides the operator through the critical "Oiling Out" phenomenon, a common issue with piperazine salts.

Workflow Start Start: Acid Addition CheckState Check Reaction State (after 30 mins) Start->CheckState Precipitate White Solid Forms CheckState->Precipitate Success Oil Oiling Out / Gumming CheckState->Oil Failure Action_Precip Proceed to Filtration Precipitate->Action_Precip Action_Oil Troubleshooting Steps: 1. Reheat to dissolve 2. Add Seed Crystal 3. Add dropwise EtOAc Oil->Action_Oil Final Dry & Characterize Action_Precip->Final Action_Oil->CheckState Retry

Figure 2: Process decision tree for handling crystallization outcomes.

Troubleshooting "Oiling Out"

If the product separates as a sticky gum instead of a powder:

  • Reheat: Warm the mixture until the oil redissolves.

  • Seed: Add a small crystal of pure product (if available) to the cooling solution.

  • Trituration: Decant the supernatant solvent, add fresh Diethyl Ether to the gum, and scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces crystallization.

Characterization & Validation

To ensure the protocol yielded the correct salt form, perform the following quality control checks.

TestExpected ResultRationale

H NMR (DMSO-

)
Downfield shift of piperazine protons (

3.0–3.5 ppm).
Confirms protonation at the piperazine nitrogen.
Elemental Analysis Cl content matches theoretical % (approx 14.2% for Mono-HCl).Distinguishes Mono-HCl from Di-HCl or Free Base.
Melting Point Sharp endotherm >200°C (typically 220–250°C dec).Confirms crystallinity and purity.
Silver Nitrate Titration Stoichiometric equivalence.Quantitative assay of counter-ion content.

Data Interpretation: In the


H NMR, the Free Base piperazine protons typically appear as multiplets around 2.9–3.0 ppm. Upon salt formation, these will shift downfield and may broaden due to ammonium exchange. The isoquinoline aromatic protons should remain relatively stable if the mono-salt is formed correctly.

Safety Information

  • 1-(Piperazin-1-yl)isoquinoline: Irritant. Avoid inhalation.

  • Dioxane: Flammable, potential carcinogen. Handle in a fume hood.

  • HCl: Corrosive. Causes severe skin burns and eye damage.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat at all times.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and preparation).

  • PubChem. (n.d.).[4] Compound Summary for CID 15887436: 1-(Piperazin-1-yl)isoquinoline.[4] National Library of Medicine. (Source for physical properties and basicity data).[1][2][3][6][7][9][10] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt crystallization techniques).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Guidance on solvent selection for salt crystallization). [Link]

Sources

Method

Thin Layer Chromatography (TLC) conditions for piperazine isoquinoline derivatives

Introduction & Chemical Context Piperazine-isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently found in antipsychotics, antiparasitics (e.g., Praziquantel analogs), and kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Piperazine-isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently found in antipsychotics, antiparasitics (e.g., Praziquantel analogs), and kinase inhibitors.

The Chromatographic Challenge: These molecules possess a "double-edged" chemical nature that complicates Thin Layer Chromatography (TLC):

  • Isoquinoline Moiety: Aromatic and planar, providing UV activity but weak basicity (

    
    ).
    
  • Piperazine Ring: A cyclic diamine with significant basicity (

    
    ) and polarity.
    

The "Tailing" Phenomenon: The primary failure mode in TLC of these compounds is tailing (comet-like streaking). This occurs because the basic nitrogen lone pairs interact strongly with the acidic silanol (


) groups on the surface of standard Silica Gel 60 plates.[1] This interaction functions as an unintended ion-exchange mechanism, retarding the migration of a portion of the sample and destroying resolution.

Mechanistic Insight & Strategy

To achieve sharp, reproducible spots, the protocol must suppress silanol ionization or block active sites.[1][2][3]

The Competitive Inhibition Strategy

We utilize Mobile Phase Modifiers —typically Triethylamine (TEA) or Ammonium Hydroxide (


).[1] These bases are added to the eluent in small percentages (1–5%). They compete for the acidic silanol sites, effectively "deactivating" the silica surface and allowing the target molecule to partition solely based on polarity.
Diagram 1: Silanol Interaction Mechanism

The following diagram illustrates the molecular cause of tailing and the corrective mechanism of base modifiers.

TLC_Mechanism Silica Acidic Silanol Groups (Stationary Phase) Interaction H-Bonding / Ionic Interaction (Result: Tailing) Silica->Interaction Attracts Amine Piperazine-Isoquinoline (Analyte) Amine->Interaction Binds to Result Free Base Analyte (Result: Sharp Spot) Amine->Result Migrates Freely Modifier Base Modifier (TEA / NH4OH) Modifier->Silica Competes/Blocks Sites Modifier->Interaction Disrupts

Caption: Mechanism of amine tailing on silica and the competitive displacement action of base modifiers (TEA/NH4OH).[1]

Experimental Protocol

Phase 1: Stationary Phase Selection
  • Primary Choice: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Alternative (For stubborn streaking): Alumina (Aluminum Oxide) plates. Alumina is basic/neutral and lacks the acidic protons of silica, naturally reducing tailing for basic amines.

  • Pre-treatment (Pro-Tip): If using standard silica for highly sensitive separation, pre-elute the empty plate with a solution of 5% TEA in Methanol and dry it before spotting. This "neutralizes" the plate.

Phase 2: Mobile Phase Optimization

Do not use neat solvents. Use one of the following validated systems based on your compound's polarity.

Table 1: Recommended Solvent Systems

Polarity ClassSolvent System Composition (v/v)Role of Components
Lipophilic Hexane : EtOAc : TEA (70 : 30 : 1) to (50 : 50 : 1)For greasy analogs with long alkyl chains. TEA prevents streaking.[1][4]
Standard DCM : MeOH : TEA (95 : 5 : 1)The "Go-To" System. DCM solubilizes the aromatic core; MeOH adjusts polarity; TEA blocks silanols.
Polar DCM : MeOH :

(90 : 10 : 1)

(25% aq.) is stronger than TEA. Essential for free-base piperazines.
Highly Polar

: MeOH :

(80 : 15 :[5] 1)
"Chloroform-Ammonia" system.[5] Excellent for highly polar, water-soluble salts.
Phase 3: Visualization Workflow

Piperazine-isoquinolines are UV active, but chemical staining confirms the presence of the nitrogenous pharmacophore.

  • UV Check (254 nm): Isoquinoline core fluoresces/absorbs strongly. Mark spots with pencil.

  • Dragendorff’s Reagent: The gold standard for tertiary amines and alkaloids.

    • Observation: Immediate formation of Orange/Red spots on a yellow background.

    • Specificity: High. Confirms the basic nitrogen.

  • Iodine Chamber: General stain. Useful if the compound lacks a strong chromophore (rare for isoquinolines).

  • Ninhydrin: Only effective if the piperazine ring is N-unsubstituted (secondary amine). Requires heating to 110°C.

Validated Workflow Diagram

Follow this decision tree to determine the optimal conditions for your specific derivative.

TLC_Workflow Start Start: Piperazine-Isoquinoline Sample Solubility Check Solubility in DCM Start->Solubility SystemA System A: DCM:MeOH:TEA (95:5:1) Solubility->SystemA Soluble SystemB System B: Hexane:EtOAc:TEA (60:40:1) Solubility->SystemB Insoluble (Needs Non-polar) Run Develop Plate SystemA->Run SystemB->Run Check Check Rf & Shape Run->Check Good Rf 0.3-0.7 Sharp Spot Check->Good Ideal Streak Streaking/Tailing Check->Streak Tail > 1cm Base Stuck at Baseline Check->Base Rf < 0.1 Visualize Visualize: 1. UV 254nm 2. Dragendorff Stain Good->Visualize FixStreak Increase Base Modifier (Try 2% NH4OH) Streak->FixStreak FixBase Increase Polarity (DCM:MeOH 90:10) Base->FixBase FixStreak->Run FixBase->Run

Caption: Step-by-step decision tree for optimizing TLC conditions and troubleshooting common errors.

Troubleshooting & Optimization Table

SymptomDiagnosisCorrective Action
Spot is a long streak Silanol interaction is occurring.[6]Add Base: Switch from TEA to

or increase TEA concentration to 2%.
Spot stays at baseline Solvent system is too non-polar.Increase Polarity: Increase MeOH content (e.g., go from 5% to 10% or 15%).
Spot moves with solvent front Solvent system is too polar.Decrease Polarity: Reduce MeOH or switch to EtOAc/Hexane system.
"Ghost" spots appear Sample decomposition.Check Stability: Basic amines can oxidize. Ensure sample is fresh. Avoid chlorinated solvents if the amine is reactive (quaternization).
Distorted/Moon-shaped spot Overloading.Dilute Sample: The concentration should be

mg/mL. Apply a smaller volume (< 5

L).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for general TLC mechanisms and alkaloid visualization).

  • BenchChem Technical Support. Troubleshooting Streaking of Amines on Silica Gel Columns. (Detailed explanation of silanol-amine interactions and modifier usage).

  • Journal of Chromatography A. TLC of Alkaloids on Cyanopropyl Bonded Stationary Phases. (Comparative analysis of mobile phases for isoquinoline alkaloids).

  • Royal Society of Chemistry. Synthesis and evaluation of novel quinoline-piperazine hybrids. (Specific protocols for EtOAc/MeOH/TEA systems used in piperazine-quinoline synthesis).

  • Wikipedia. Dragendorff's Reagent. (Mechanism of action for alkaloid visualization).

Sources

Application

Application Notes and Protocols: A Comparative Guide to the Synthesis of 1-(Piperazin-1-yl)isoquinoline

Abstract The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This document provides a detailed comparative analysis of two powerful synthetic methodologies for accessing this key intermediate: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, field-proven experimental protocols, and a strategic framework for selecting the optimal synthetic route based on project-specific constraints and objectives.

Introduction: The Significance of 1-(Piperazin-1-yl)isoquinoline

The isoquinoline nucleus is a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] When coupled with a piperazine ring at the 1-position, the resulting scaffold often imparts favorable pharmacokinetic properties and provides a versatile handle for further derivatization. This N-arylpiperazine substructure is found in a multitude of marketed drugs and clinical candidates, highlighting the importance of efficient and scalable synthetic routes.[2]

The synthesis of aryl amines, such as 1-(piperazin-1-yl)isoquinoline, traditionally faced limitations due to harsh reaction conditions and limited substrate scope.[3] Modern synthetic organic chemistry, however, offers sophisticated solutions. This application note will dissect two of the most prominent strategies for forging the crucial C-N bond in this target molecule: the transition-metal-catalyzed Buchwald-Hartwig amination and the SNAr reaction.

Strategic Overview: Choosing Your Synthetic Path

The choice between Buchwald-Hartwig amination and SNAr is not arbitrary; it is a strategic decision dictated by factors such as substrate availability, functional group tolerance, desired scale, and cost considerations. The isoquinoline ring system presents a unique electronic landscape. The nitrogen atom within the ring acts as an electron-withdrawing group, which can activate the C1 position towards nucleophilic attack, a key requirement for a successful SNAr reaction.[4] However, this activation may not always be sufficient for less reactive nucleophiles or when milder conditions are required. In such cases, the versatility of the Buchwald-Hartwig amination becomes invaluable.

Below is a decision-making workflow to guide the synthetic chemist in selecting the appropriate methodology.

Synthesis_Decision_Tree Fig. 1: Synthetic Strategy Selection Start Start: Synthesize 1-(Piperazin-1-yl)isoquinoline Substrate Is 1-chloroisoquinoline readily available? Start->Substrate SNAr_Feasible SNAr is a primary candidate. Consider its simplicity and cost-effectiveness. Substrate->SNAr_Feasible Yes Buchwald_Feasible Buchwald-Hartwig offers broader scope. Consider for sensitive substrates or challenging couplings. Substrate->Buchwald_Feasible No (e.g., using 1-bromoisoquinoline) Conditions Are mild reaction conditions critical? (e.g., presence of sensitive functional groups) SNAr_Feasible->Conditions Conditions->Buchwald_Feasible Yes Cost Is cost of catalyst and ligand a major concern? Conditions->Cost No Cost->SNAr_Feasible Yes Cost->Buchwald_Feasible No

Caption: A flowchart to guide the choice between SNAr and Buchwald-Hartwig amination.

Methodology I: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[3] It is renowned for its broad substrate scope, excellent functional group tolerance, and the ability to form C-N bonds where traditional methods fail.[3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[5] It generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-chloroisoquinoline), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed for coupling aryl chlorides.[6]

Buchwald_Hartwig_Cycle Fig. 2: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR2, Base PdII_Amido L-Pd(II)(Ar)(NR2) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of heteroaryl chlorides.[7][8]

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Add 1-chloroisoquinoline (1.0 equiv) and piperazine (1.5 equiv) to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the 1-chloroisoquinoline.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(piperazin-1-yl)isoquinoline.

Critical Parameters and Optimization
  • Catalyst and Ligand: The choice of catalyst and ligand is paramount. While various palladium sources can be used, pre-formed catalysts often provide more consistent results. For the coupling of a secondary amine like piperazine with a heteroaryl chloride, ligands such as RuPhos or XPhos are generally effective.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine. Sodium tert-butoxide is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[5] It is crucial to degas the solvent to prevent oxidation of the Pd(0) catalyst.

  • Temperature: Most Buchwald-Hartwig aminations of aryl chlorides require elevated temperatures, typically in the range of 80-110 °C.

Methodology II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for forming C-N bonds.[9] It is a two-step addition-elimination process that is most effective on electron-deficient aromatic or heteroaromatic rings.[4]

Mechanistic Rationale

The SNAr mechanism proceeds via the following steps:

  • Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily broken in this step.

  • Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

The presence of the nitrogen atom in the isoquinoline ring at the 2-position withdraws electron density from the ring, particularly at the C1 position, making it susceptible to nucleophilic attack. This inherent electronic property of the substrate makes the SNAr reaction a viable and attractive option.

SNAr_Mechanism Fig. 3: SNAr Mechanism Start 1-Chloroisoquinoline + Piperazine Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination - Cl- Product 1-(Piperazin-1-yl)isoquinoline Elimination->Product

Caption: A schematic of the two-step SNAr (addition-elimination) mechanism.

Detailed Experimental Protocol: SNAr

This protocol is based on a literature procedure for the synthesis of 1-(piperazin-1-yl)isoquinoline.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Piperazine (excess, e.g., 5-10 equiv)

  • Isopropanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloroisoquinoline (1.0 equiv) and a significant excess of piperazine (5-10 equiv).

  • Add isopropanol to the flask to act as the solvent.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain 1-(piperazin-1-yl)isoquinoline.

Critical Parameters and Optimization
  • Substrate Activation: The success of the SNAr reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group. In this case, the nitrogen atom of the isoquinoline ring provides sufficient activation.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often the solvents of choice for SNAr reactions as they can stabilize the charged intermediate. However, as demonstrated in the literature, polar protic solvents like isopropanol can also be effective, particularly when using a large excess of the amine nucleophile.

  • Temperature: SNAr reactions often require heating to proceed at a reasonable rate. Refluxing in isopropanol provides sufficient thermal energy for this transformation.

  • Excess Nucleophile: Using a large excess of piperazine serves two purposes: it drives the reaction to completion according to Le Châtelier's principle, and it can also act as a base to neutralize the HCl generated during the reaction.

Comparative Analysis: Buchwald-Hartwig vs. SNAr

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Generality & Scope Very broad; tolerates a wide range of functional groups and is less dependent on substrate electronics.[3]More limited; generally requires an electron-deficient aromatic or heteroaromatic ring.[4]
Reaction Conditions Milder conditions are often possible, but requires an inert atmosphere and anhydrous solvents.Often requires higher temperatures and may not be suitable for thermally sensitive substrates.
Reagents & Cost Requires an expensive palladium catalyst and a specialized phosphine ligand.Catalyst-free, making it more cost-effective. Reagents are generally inexpensive.
Atom Economy Good, but generates stoichiometric amounts of base salt waste.Can be excellent, especially when the excess amine acts as the base.
Process Safety Requires careful handling of pyrophoric bases (if used) and air-sensitive catalysts.Generally considered a safer process, though high temperatures can be a concern.
Scalability Can be challenging to scale up due to catalyst cost, removal of palladium residues, and the need for stringent inert conditions.Often more straightforward to scale up due to its simplicity and lower cost.
Yield & Selectivity Typically provides high yields and excellent selectivity.Yields can be variable and may require a large excess of the nucleophile to achieve high conversion.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are highly effective methods for the synthesis of 1-(piperazin-1-yl)isoquinoline.

The SNAr reaction is recommended for:

  • Initial, small-scale synthesis where cost and simplicity are paramount.

  • When 1-chloroisoquinoline is readily available and the project can tolerate the use of a large excess of piperazine.

  • For process development where scalability and cost of goods are major drivers.

The Buchwald-Hartwig amination is the preferred method when:

  • The substrate is less activated (e.g., a bromo- or iodo-isoquinoline with electron-donating groups elsewhere on the ring).

  • The molecule contains sensitive functional groups that are incompatible with high temperatures or excess amine.

  • Maximizing yield on a small scale with a valuable or complex isoquinoline starting material is the primary goal.

Ultimately, the choice of method will depend on a careful evaluation of the specific needs of the project. By understanding the underlying principles and practical considerations of each reaction, researchers can make an informed decision to efficiently and effectively synthesize this important medicinal chemistry scaffold.

References

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540–5543.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif.
  • ResearchGate. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][5][7]thiadiazole Series. Retrieved from ResearchGate.

  • Singh, A., et al. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
  • Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][5][7]thiadiazole Series. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Beilstein Publishing. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Piperazin-1-yl)isoquinoline

Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will explore the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Problem 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield or has failed completely. What are the most common factors I should investigate?

Answer: Low yield is the most frequent issue and can typically be traced to a few key areas depending on your chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the direct attack of piperazine on the electron-deficient 1-position of the isoquinoline ring. The nitrogen atom within the isoquinoline ring helps activate the molecule for nucleophilic attack[1][2].

  • Insufficient Thermal Energy: SNAr reactions often have a significant activation energy barrier for the formation of the intermediate Meisenheimer complex[3]. If the reaction temperature is too low, the reaction rate will be negligible. Consider increasing the temperature, potentially to the reflux temperature of your solvent. One successful literature procedure refluxes a mixture of 1-chloroisoquinoline and piperazine in isopropanol[4].

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like isopropanol or ethanol can facilitate the reaction by stabilizing the charged intermediate. Polar aprotic solvents like DMF or DMSO can also be effective.

  • Base Strength & Stoichiometry: Piperazine itself can act as a base to neutralize the HCl generated in situ. However, including an additional, non-nucleophilic base like K2CO3 or triethylamine can be beneficial by ensuring the piperazine remains a free, active nucleophile.

  • Starting Material Quality: The purity of 1-chloroisoquinoline is critical. It is a solid with a melting point between 33-38 °C[5]. Impurities can interfere with the reaction. Ensure its purity by GC, NMR, or melting point analysis before use.

For Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method but involves a more complex interplay of reagents[6][7].

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2), it must be reduced in situ. More reliable are pre-formed Pd(0) sources (e.g., Pd2(dba)3) or specialized precatalysts that readily form the active species[8]. The catalyst system can be poisoned by oxygen, so maintaining an inert atmosphere (N2 or Argon) is essential.

  • Incorrect Ligand Selection: The ligand is arguably the most critical variable. For coupling an aryl chloride, electron-rich and sterically hindered phosphine ligands are required to promote the challenging oxidative addition step[9][10]. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are specifically designed for this purpose. Bidentate ligands like BINAP have also been used successfully[6].

  • Inappropriate Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are milder alternatives that can also be effective[10]. The base's role is to deprotonate piperazine, making it a more potent nucleophile in the catalytic cycle.

  • Solvent Purity: Anhydrous solvents (e.g., toluene, dioxane, THF) are mandatory. Water can hydrolyze the base and interfere with the catalyst.

Problem 2: Significant Formation of Bis-Substituted Byproduct

Question: My product is contaminated with a significant amount of bis-(1-isoquinolyl)piperazine. How can I suppress this side reaction?

Answer: This is a classic selectivity problem arising from the fact that your product, 1-(piperazin-1-yl)isoquinoline, is also a secondary amine and can react with another molecule of 1-chloroisoquinoline.

The most effective and straightforward solution is to manipulate the stoichiometry. By using a large excess of piperazine (e.g., 5 to 10 molar equivalents relative to 1-chloroisoquinoline), you statistically favor the reaction of 1-chloroisoquinoline with the starting piperazine rather than with the mono-substituted product. A literature procedure reporting a quantitative yield used a 5-fold excess of piperazine[4]. While this requires removing the excess piperazine during workup, it is the most reliable method to ensure high selectivity for the desired mono-arylated product.

Problem 3: Difficult Product Purification

Question: I am struggling to isolate a pure product after the reaction. What purification strategies are recommended?

Answer: Purification can be challenging due to the basic nature of the product and the potential for contamination with excess piperazine or inorganic salts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • To remove excess piperazine, which is water-soluble, perform several washes with water or a brine solution.

    • To remove any unreacted acidic starting materials or byproducts, you can wash with a dilute aqueous base like NaHCO3 solution.

  • Acid-Base Extraction: Since the product is a base, you can use its pH-dependent solubility to your advantage.

    • Dissolve the crude material in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with an organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH, K2CO3) until the pH is >10.

    • Extract the free-based product back into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: If impurities persist, silica gel column chromatography is a viable option.

    • Mobile Phase: A gradient system of methanol in dichloromethane (e.g., 0% to 10% MeOH) is often effective for separating polar amines.

    • Tailing Reduction: To prevent the basic product from "tailing" on the acidic silica gel, you can pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonium hydroxide to your eluent system.

  • Crystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system (e.g., ethanol, acetone, or mixtures with hexanes) can provide highly pure material[11].

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for my needs: SNAr or Buchwald-Hartwig?

A1: The choice depends on your scale, available resources, and desired efficiency.

  • SNAr is often preferred for large-scale synthesis due to its simplicity, lower cost (no expensive catalyst or ligand), and the use of common solvents. It is a robust reaction that has been reported to give quantitative yields[4].

  • Buchwald-Hartwig Amination offers broader substrate scope and often proceeds under milder conditions. It is particularly valuable if the SNAr reaction is sluggish or fails. While more expensive, its high efficiency and functional group tolerance make it a cornerstone of modern medicinal chemistry[6][7][9].

Q2: How do I choose the optimal ligand for a Buchwald-Hartwig coupling with 1-chloroisoquinoline?

A2: Coupling an electron-deficient heteroaryl chloride like 1-chloroisoquinoline is a well-established transformation. The key is using a ligand that is both electron-rich and sterically bulky. This combination promotes the difficult oxidative addition of the Pd(0) to the C-Cl bond and facilitates the final C-N reductive elimination[10]. Highly successful ligands for such couplings include biaryl phosphines like SPhos, XPhos, and RuPhos. These fourth-generation catalysts are known for their high reactivity and broad applicability in heteroaryl aminations[9].

Q3: Can I use piperazine hydrochloride directly in the reaction?

A3: Using a salt form like piperazine hydrochloride is possible, but it requires the addition of at least two equivalents of a base: one to neutralize the HCl salt and a second to participate in the reaction (either as a proton scavenger in SNAr or to deprotonate the amine for the Buchwald-Hartwig cycle). It is often simpler to start with free-base piperazine.

Data Summary and Visualizations
Table 1: Comparison of Synthetic Methodologies
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Key Reagents 1-Chloroisoquinoline, Piperazine1-Chloroisoquinoline, Piperazine, Pd Catalyst, Phosphine Ligand
Typical Base Excess Piperazine, K2CO3, or Et3NNaOtBu, Cs2CO3, K3PO4
Solvent Isopropanol, Ethanol, DMFToluene, Dioxane, THF (anhydrous)
Temperature High (often reflux)Mild to High (40 - 110 °C)[8]
Atmosphere Air (generally tolerant)Inert (N2 or Ar)
Cost LowerHigher (due to catalyst/ligand)
Advantages Simple, scalable, inexpensive.High yield, broad scope, mild conditions.
Disadvantages May require harsh conditions, limited scope.Air/moisture sensitive, catalyst cost.
Diagram 1: Synthetic Pathways to 1-(Piperazin-1-yl)isoquinoline

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination snar_start 1-Chloroisoquinoline + Piperazine snar_int Meisenheimer Complex snar_start->snar_int + Piperazine snar_prod Product snar_int->snar_prod - Cl- bh_start 1-Chloroisoquinoline + Piperazine bh_cat Pd(0)L Catalyst Cycle bh_start->bh_cat + Base bh_prod Product bh_cat->bh_prod

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Start: Low Yield Observed check_sm Verify Purity of 1-Chloroisoquinoline & Piperazine start->check_sm check_reagents Confirm Reagent Stoichiometry (esp. Piperazine Excess) check_sm->check_reagents Purity OK choose_path Which Method? check_reagents->choose_path Stoichiometry OK snar_path SNAr Troubleshooting choose_path->snar_path SNAr bh_path Buchwald-Hartwig Troubleshooting choose_path->bh_path B-H snar_temp Increase Reaction Temperature/Reflux snar_path->snar_temp bh_inert Ensure Inert Atmosphere (N2 / Ar) bh_path->bh_inert snar_solvent Screen Solvents (e.g., IPA, DMF) snar_temp->snar_solvent success Yield Improved snar_solvent->success bh_ligand Screen Ligands (e.g., SPhos, XPhos) bh_inert->bh_ligand bh_base Check Base Strength/Purity (e.g., NaOtBu) bh_ligand->bh_base bh_base->success

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(Piperazin-1-yl)isoquinoline HCl

Core Directive: The "Solubility Paradox" Executive Summary: Users frequently encounter precipitation when introducing 1-(Piperazin-1-yl)isoquinoline Hydrochloride (HCl) into cell culture media.[1][2][3] The paradox is th...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Solubility Paradox"

Executive Summary: Users frequently encounter precipitation when introducing 1-(Piperazin-1-yl)isoquinoline Hydrochloride (HCl) into cell culture media.[1][2][3] The paradox is that while HCl salts are designed for water solubility, they often "crash out" in physiological media (DMEM, RPMI).

The Root Cause: This is not a defect in the compound but a physicochemical interaction driven by two forces:

  • The Common Ion Effect: Cell culture media is rich in chloride ions (NaCl, KCl).[3] Adding an HCl salt to a high-chloride environment shifts the equilibrium backward, forcing the salt out of solution.

  • pH Shock (The pKa Trap): The piperazine moiety is basic. While the HCl salt is stable in acidic/neutral water, cell media is buffered to pH 7.4. If the pKa of the piperazine nitrogen is near or below 7.4, the compound deprotonates upon addition, reverting to its hydrophobic free base form, which is insoluble in water.

Master Protocols: Getting It Into Solution

Method A: The DMSO "Step-Down" (Recommended)

Best for: Most cell lines tolerating trace DMSO (≤0.1%).[1][2]

Directly dissolving the HCl salt in media is the most common error. You must create a hydrophobic "shield" using a solvent before introducing it to the aqueous phase.

Protocol:

  • Primary Stock (1000x): Dissolve 1-(Piperazin-1-yl)isoquinoline HCl in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM .

    • Note: Vortex vigorously.[1][2][3] If the solution is not crystal clear, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Safe): If your final target is low (e.g., 10 µM), do not jump from 50 mM to 10 µM. Create a 100x working stock in PBS or media immediately before use.[1][2][3]

  • Final Addition: Add the stock dropwise to the cell culture media while swirling the media.

    • Critical: Never add the media to the drug stock; always add the drug to the media.

Method B: The Acidified Water Technique (DMSO-Free)

Best for: DMSO-sensitive primary cells or specific GPCR assays.[1][2]

If organic solvents are strictly prohibited, you must manipulate the pH to keep the compound ionized.

Protocol:

  • Preparation: Prepare sterile water adjusted to pH 4.5–5.0 using 0.1 N HCl.

  • Dissolution: Dissolve the compound in this acidified water. The lower pH ensures the piperazine ring remains protonated (charged) and soluble.

  • Addition: Add this stock to your cell culture media.

    • Warning: Monitor the color of the phenol red in your media. If the addition turns the media yellow (acidic), the volume of stock added is too high. You must ensure the media's buffering capacity (HEPES/Bicarbonate) can neutralize the small volume of acid stock without crashing the compound.

Visualization: The Solubility Mechanism

The following diagram illustrates why the crash occurs and how the "Step-Down" method bypasses it.

SolubilityMechanism Compound 1-(Piperazin-1-yl) isoquinoline HCl Media Cell Media (pH 7.4, High [Cl-]) Compound->Media Direct Addition DMSO Anhydrous DMSO Compound->DMSO Dissolve Precipitate PRECIPITATION (Free Base Forms) Media->Precipitate Common Ion Effect + pH Shift Stock Stable Stock (Solvated Shield) DMSO->Stock Vortex/Sonicate Stock->Media Slow Addition Dilution Rapid Dispersion (Micromolar Conc.) Stock->Dilution 1:1000 Dilution Success Stable Bio-Assay Solution Dilution->Success Below Saturation Limit

Figure 1: Mechanism of precipitation vs. successful solubilization pathways. Direct addition triggers the Common Ion Effect, while DMSO solvation protects the compound during dilution.

Data Reference: Solvent Compatibility

Use this table to determine the safety margins for your specific assay.

Solvent SystemMax Solubility (Stock)Cell Tolerance (Final %)Risk FactorNotes
DMSO ~30–50 mg/mL< 0.5% (Cell Lines)< 0.1% (Primary)LowStandard method.[1][2][3] Freeze/thaw cycles may cause crystallization.[1][2][3]
Ethanol ~10–20 mg/mL< 0.1%ModerateEthanol evaporates rapidly; seal plates tightly.[1][2][3]
PBS (pH 7.4) < 1 mg/mLN/AHigh High [Cl-] causes immediate precipitation of HCl salts.[1][2][3] Avoid.
Water (pH 5.0) ~5–10 mg/mLN/AModerateRequires pH monitoring.[1][2][3] Good for acute injections.[1][3]

Troubleshooting & FAQs

Q: The solution was clear in DMSO, but turned cloudy the instant I added it to the media. Why? A: This is "Solvent Shock." You likely added a high-concentration droplet that hit the aqueous media too fast, creating a local zone of supersaturation.[3]

  • Fix: Vortex the media while adding the drug stock. Do not let the drop sit on the surface.

Q: Can I autoclave the stock solution? A: No. Isoquinoline derivatives can degrade under high heat and pressure.[1][2]

  • Fix: Use a 0.22 µm PVDF or PES syringe filter.[1][2][3] Note: Filter the diluted media, not the DMSO stock, as DMSO can dissolve certain filter membranes or leach plasticizers.

Q: My cells are detaching after adding the drug. Is it the drug or the solvent? A: Run a "Vehicle Control" (Media + DMSO only). If the control cells detach, your DMSO concentration is too high (>0.5%).

  • Fix: Increase the concentration of your stock solution so you can add less volume to the media. Target a final DMSO concentration of 0.1%.[1][3][4][5]

Q: I see "needles" in the bottom of the well after 24 hours. A: This is slow crystallization. The compound was likely supersaturated at the start.

  • Fix: Reduce the working concentration. If you need high doses, complex the compound with Cyclodextrin (HP-β-CD) to improve aqueous stability without using organic solvents.[1][3]

References

  • Lipinski, C. A., et al. (2001).[1][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

  • ATCC Technical Support. (2023).[1][2][3] DMSO Usage in Cell Culture: Toxicity and Limits. American Type Culture Collection.

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.

  • PubChem Database. (2025).[1][2][3][6] 1-(Piperazin-1-yl)isoquinoline Compound Summary. National Library of Medicine.[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3] Troubleshooting Precipitates in Cell Culture. Merck KGaA.[1][2][3]

Sources

Troubleshooting

Controlling hygroscopic nature of 1-(Piperazin-1-yl)isoquinoline hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Piperazin-1-yl)isoquinoline hydrochloride. Given its chemical structure as a hydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Piperazin-1-yl)isoquinoline hydrochloride. Given its chemical structure as a hydrochloride salt of a molecule containing multiple nitrogen atoms, this compound is predisposed to hygroscopicity. This document offers a structured, question-and-answer-based approach to understanding, troubleshooting, and controlling the challenges associated with moisture uptake.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the hygroscopic nature of 1-(Piperazin-1-yl)isoquinoline hydrochloride and its consequences.

Q1: What is hygroscopicity and why is my 1-(Piperazin-1-yl)isoquinoline hydrochloride compound absorbing water?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] The driving force behind this phenomenon for 1-(Piperazin-1-yl)isoquinoline hydrochloride stems from its molecular structure.

  • Presence of Polar Functional Groups: The isoquinoline and piperazine rings contain nitrogen atoms, which are polar sites that can form hydrogen bonds with water molecules.[2]

  • Hydrochloride Salt Form: Hydrochloride salts of drugs are frequently hygroscopic.[3] The chloride ion and the protonated amine have strong affinities for water, a highly polar solvent. This interaction is often energetically favorable, leading to the uptake of water molecules into the crystal lattice to form hydrates or deliquescence (dissolving in the absorbed water) at high humidity.[2][3]

The parent compound, isoquinoline, is itself a hygroscopic liquid, which further suggests that its derivatives are likely to retain this property.[4]

Q2: What are the experimental consequences of uncontrolled moisture absorption?

A: Failure to control moisture absorption can lead to significant errors and irreproducibility in experimental results. The adverse effects are both chemical and physical.[1][5]

  • Inaccurate Weighing: The most immediate issue is inaccurate mass determination. The measured weight will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations for assays, formulation, and toxicological studies.

  • Chemical Degradation: Absorbed water can act as a solvent and a reactant, potentially leading to hydrolysis or other degradation pathways, which compromises the purity and stability of the active pharmaceutical ingredient (API).[6][7]

  • Altered Physical Properties: Moisture can change the solid-state properties of the powder. This includes poor powder flow, caking, and clumping, which create significant challenges during manufacturing processes like milling, blending, and tablet compression.[1][2]

  • Changes in Crystal Structure: Moisture can induce transitions between different polymorphic or hydrated forms of the compound, which can alter critical properties like solubility, dissolution rate, and bioavailability.[7]

Q3: How can I quickly assess if my compound has absorbed significant moisture?

A: While quantitative analysis requires specific instrumentation, a preliminary visual and physical assessment can be very informative:

  • Visual Inspection: Look for a change in the powder's appearance from a free-flowing solid to a clumpy, sticky, or even partially dissolved (wet) material.

  • Handling Properties: If the powder adheres strongly to the spatula or the sides of the container, it is a strong indicator of moisture uptake.

  • Gravimetric Analysis (Simple Check): Weigh a small, accurately measured sample and place it in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. A significant loss in weight upon re-weighing (after cooling in a desiccator) suggests the presence of absorbed water. This is a simplified version of the "Loss on Drying" method.[8]

For definitive quantification, Karl Fischer titration is the gold-standard method.[7]

Part 2: Troubleshooting Guide - Laboratory Handling & Storage

This section provides practical, actionable protocols to minimize moisture exposure during routine laboratory work.

Q4: What are the ideal storage and handling conditions for 1-(Piperazin-1-yl)isoquinoline hydrochloride?

A: Proper storage is the first line of defense. The key is to create an environment with minimal relative humidity (RH).

  • Primary Storage: Store the compound in a tightly sealed container, preferably made of glass or a material with low water vapor permeability.[2] The container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[1] For highly sensitive materials, storage in a controlled humidity chamber or a nitrogen-purged glove box is recommended.

  • Container Headspace: As you use the material, the headspace (the air-filled volume above the solid) in the container increases. This introduces more moisture each time the container is opened.[9] For long-term storage of bulk material, consider aliquoting it into smaller, single-use containers.

  • Temperature Equilibration: Before opening, always allow the container to warm to the ambient temperature of the laboratory. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces of the container and the compound itself.

graph TD { subgraph "Problem Flow" A["Hygroscopic Compound (1-(Piperazin-1-yl)isoquinoline HCl)"] --> B{"Opens Container"}; B --> C["Moisture Ingress"]; C --> D["Inaccurate Weighing"]; C --> E["Chemical Degradation"]; C --> F["Altered Physical Properties"]; end

}

Figure 1: Workflow for managing hygroscopic compounds.
Q5: What is the correct procedure for weighing a hygroscopic compound?

A: Accurate weighing requires speed and the right environment. Whenever possible, perform weighing in a low-humidity environment like a glove box. If that is not available, use the following "weighing by difference" technique:

  • Place a sealed container (e.g., a vial with a cap) containing an approximate amount of the compound onto the analytical balance and tare it.

  • Remove the container from the balance.

  • Quickly open the container and transfer the desired amount of powder into your receiving vessel (e.g., a flask).

  • Immediately reseal the original container.

  • Place the sealed container back on the balance. The negative value displayed is the exact mass of the compound you transferred.

This method minimizes the time the compound is exposed to the atmosphere, thereby reducing moisture uptake during the weighing process.

Part 3: Troubleshooting Guide - Formulation & Stability Enhancement

For drug development professionals, controlling hygroscopicity is critical for creating a stable and manufacturable drug product.

Q6: How can I use excipients to protect 1-(Piperazin-1-yl)isoquinoline hydrochloride in a solid dosage form?

A: Excipients are a powerful tool for managing moisture.[10] They can be broadly categorized into two types based on their mechanism of action.[10][11]

  • Moisture Scavengers/Adsorbents: These excipients have a high affinity for water and preferentially absorb available moisture, effectively "pulling" it away from the API.[11]

  • Hydrophobic/Barrier-Forming Excipients: These excipients are water-insoluble and can form a physical barrier around the API particles, preventing moisture from reaching them.

Excipient TypeMechanismExamplesConsiderations
Moisture Scavenger Competitively absorbs ambient moisture.Colloidal Silicon Dioxide, Starch 1500®, Anhydrous Lactose, Mannitol.[11][12]Can increase the total water content of the formulation. Must ensure the excipient itself does not negatively impact API stability.
Hydrophobic Barrier Creates a physical barrier to moisture ingress.Microcrystalline Cellulose (certain grades), Hydrogenated Vegetable Oils.May affect disintegration and dissolution rates. Requires careful selection to ensure compatibility with the desired release profile.

The choice of excipient depends on the formulation strategy. For direct compression, using low-moisture content excipients like anhydrous lactose or mannitol is advisable.[12]

Q7: Can changing the salt form or creating a co-crystal reduce hygroscopicity?

A: Yes, this is a key strategy in pharmaceutical development known as crystal engineering.[5][13]

  • Alternative Salt Forms: While hydrochloride is a common salt, it is often hygroscopic. Screening for alternative salt forms (e.g., mesylate, sulfate, tosylate) is a standard practice.[14] A different counterion can lead to a crystal lattice that is more thermodynamically stable and has less affinity for water.[3] However, changing the salt can also impact other properties like solubility, so a careful balance must be struck.[3][14]

  • Co-crystallization: A co-crystal is a multi-component crystalline solid where the API and a benign "co-former" are held together by non-covalent bonds, such as hydrogen bonds.[15] By carefully selecting a co-former, it is possible to design a new crystal structure where the sites on the API that would normally bind to water are now occupied by the co-former.[3][6] This can significantly reduce hygroscopicity while often improving other properties like solubility and stability.[15][16]

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Key formulation strategies to mitigate hygroscopicity.
Q8: What manufacturing processes are recommended for this type of compound?

A: The manufacturing process itself is a critical control point.

  • Environmental Control: All manufacturing steps should be conducted in areas with controlled low relative humidity (RH).[2]

  • Dry Granulation: If granulation is needed to improve powder flow for tableting, dry granulation methods like slugging or roller compaction are strongly preferred over wet granulation to avoid the addition of water or solvents.[11]

  • Film Coating: Applying a moisture-barrier film coat to the final tablet is one of the most common and effective strategies.[2][5] Coatings based on polymers like polyvinyl alcohol (PVA) or specific acrylic copolymers (e.g., Eudragit®) can significantly reduce the rate of moisture permeation.[2][5]

Part 4: Analytical Protocols for Moisture Quantification

Accurate measurement of water content is essential for quality control and stability studies.

Q9: How do I accurately measure the water content using Karl Fischer (KF) Titration?

A: Karl Fischer titration is the definitive method for water determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[7][8] There are two main types: volumetric and coulometric. Coulometric KF is preferred for very low water content (<1%), while volumetric KF is suitable for higher levels.[17]

Protocol: Volumetric Karl Fischer Titration

  • System Preparation:

    • Fill the KF titrator with fresh, appropriate KF reagent (e.g., a one-component reagent).

    • Condition the titration vessel by running a "pre-titration" to neutralize any ambient moisture within the sealed cell until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately determine the "titer" (the concentration of the KF reagent, expressed as mg H₂O / mL of titrant). This is done by injecting a precise amount of a certified water standard (or a stable hydrate standard like sodium tartrate dihydrate) and titrating to the endpoint.[8]

    • Calculate the titer F (mg/mL) = (Weight of water in standard in mg) / (Volume of KF reagent consumed in mL).

  • Sample Analysis:

    • Accurately weigh a suitable amount of 1-(Piperazin-1-yl)isoquinoline hydrochloride directly into the conditioned titration vessel. The sample size should be chosen to give a reasonable titrant consumption.

    • Seal the vessel and start the titration. The sample will dissolve in the methanol-based solvent, and the titrator will automatically dispense the KF reagent until all water has reacted.

    • Record the volume of KF reagent consumed (V).

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water (w/w) = [(V × F) / (Weight of sample in mg)] × 100

Q10: Is Near-Infrared (NIR) Spectroscopy a suitable alternative for routine moisture monitoring?

A: Yes, NIR spectroscopy can be an excellent process analytical technology (PAT) tool for rapid, non-destructive moisture analysis, but it has different applications than the primary KF method.[18]

  • Principle: NIR measures the absorbance of light at specific wavelengths corresponding to the O-H bonds in water.

  • Advantages: It is extremely fast (seconds per measurement) and requires no sample preparation. It can be used for at-line or in-line monitoring during manufacturing.

  • Limitations: It is a secondary technique. An NIR method must first be developed by creating a calibration model that correlates the NIR spectral data with primary measurements from a reference method, like Karl Fischer titration.[18] This calibration is specific to the product being tested.

graph TD { A["Need to Measure Water Content"] --> B{"Accuracy Requirement"}; B -- "High (QC, Release, Stability)" --> C["Karl Fischer Titration (Gold Standard)"]; B -- "Rapid (In-Process, Screening)" --> D["Near-Infrared (NIR) Spectroscopy"];

}

Figure 3: Decision workflow for selecting a water analysis method.

References

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1183. [Link]

  • Colorcon (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

  • Al-kassas, R., et al. (2025). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy and Pharmacology, 76(1), 1-12. [Link]

  • Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. [Link]

  • Kumar, S., et al. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. PubMed. [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • Various Authors (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs? ResearchGate. [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • PEXACY International Journal of Pharmaceutical Science (2025). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY. [Link]

  • Pharmaceutical Technology (2016). Excipients for Formulation Success. Pharmaceutical Technology. [Link]

  • Heng, D., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]

  • Vesta Nutra (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. [Link]

  • Xu, W., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Pharmaguideline (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Bowker, M. J. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Letters in High Energy Physics (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Qualicaps (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Kumar, L., et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Techawongstien, S., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PLOS ONE. [Link]

  • Wu, Y. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. [Link]

  • Sravani, G., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • Various Authors (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Goud, N. R., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Publishing Group. [Link]

  • PubChem. 1-(Piperazin-1-yl)isoquinoline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isoquinoline. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from Isoquinoline-Piperazine Scaffolds

Topic: Removing Palladium Catalyst Residues from Isoquinoline-Piperazine Intermediates Ticket ID: PD-ISO-PIP-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Chelation Trap" Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalyst Residues from Isoquinoline-Piperazine Intermediates Ticket ID: PD-ISO-PIP-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Chelation Trap"

Welcome to the technical support center. You are likely here because standard aqueous washes or generic carbon treatments have failed to reduce residual palladium (Pd) below ICH Q3D limits (typically <10 ppm for oral dosing).

The Core Problem: Your molecule is not just a substrate; it is a ligand .

  • Isoquinoline: Contains an

    
     hybridized nitrogen (pyridine-like) that acts as a moderate 
    
    
    
    -donor and
    
    
    -acceptor.
  • Piperazine: Contains secondary/tertiary amines that are strong

    
    -donors.
    

When these two moieties exist on the same scaffold, they can form stable "pincer-like" or chelated complexes with Palladium. Standard silica or carbon scavengers must compete thermodynamically with your own API to strip the metal away. To succeed, you must manipulate the Binding Equilibrium Constants (


) .

Module 1: Diagnostic & Scavenger Selection

Before attempting a cleanup, identify the nature of your residual Pd. Is it colloidal Pd(0) (black specks) or soluble Pd(II) complexes (orange/red/yellow solution)?

Scavenger Selection Matrix

For nitrogen-rich heterocycles, standard silica (Si-OH) is useless. You require functionalized scavengers with a higher affinity for Pd than your API.

Scavenger TypeFunctional GroupMechanismBest For...[1]Limitations
Si-Thiol (SH) MercaptopropylSoft Base-Soft Acid interactionFirst-line defense. Broad spectrum for Pd(II) and Pd(0).Slower kinetics in highly polar aprotic solvents (DMSO/DMF).
Si-TMT TrimercaptotriazineChelation (Tridentate)Stubborn complexes. Higher affinity than simple thiols.More expensive; pH sensitive (requires neutral/mild conditions).
Si-DMT DimercaptotriazineChelation (Bidentate)High-load scavenging.Similar to TMT.[1][2]
Activated Carbon Micro/Mesoporous CarbonPhysisorptionBulk removal of colloidal Pd(0).Yield Loss. Non-specific binding often traps the API.

Module 2: The "Proton Switch" Strategy

This is the most effective technique for piperazine-containing compounds.

The Logic: Piperazine nitrogens are basic (


). Isoquinoline nitrogens are less basic (

). Palladium coordinates to the lone pair of electrons on these nitrogens.

The Fix: If you lower the pH of your solution to ~6.0, you protonate the piperazine nitrogen (


). A protonated nitrogen has no lone pair available to bind Palladium. The Pd is "ejected" and captured by the scavenger (specifically Sulfur-based scavengers, which remain active in mild acid).
Visualizing the Mechanism

ProtonSwitch API_Pd API-Pd Complex (Pd trapped by Piperazine) Protonated_API Protonated API (Piperazine-H+) Lone pair unavailable API_Pd->Protonated_API Protonation Free_Pd Free Pd(II) API_Pd->Free_Pd Release Acid Add Acid (H+) (Target pH 5-6) Acid->API_Pd Scavenged_Pd Scavenger-Pd Complex (Solid Phase) Free_Pd->Scavenged_Pd High Affinity Capture Scavenger Si-Thiol Scavenger Scavenger->Scavenged_Pd

Figure 1: The "Proton Switch" mechanism. By protonating the basic amine of the piperazine, the metal-ligand bond is severed, allowing the scavenger to sequester the free Palladium.

Module 3: Experimental Protocols

Protocol A: The "Hot Scavenge" (Standard Approach)

Use this for initial attempts where API yield is critical.

  • Dissolution: Dissolve crude intermediate in THF, EtOAc, or MeOH (10 volumes). Avoid DMF if possible (competes for Pd).

  • Loading: Add Si-Thiol or Si-TMT (SiliaMetS® or equivalent).

    • Dosage: Calculate 4-5 equivalents relative to the residual Pd content (not the API). If Pd content is unknown, start with 10-20 wt% relative to API mass.

  • Activation: Heat the slurry to 50°C for 4–12 hours.

    • Why Heat? N-heterocycle Pd complexes are kinetically stable. Heat increases the rate of ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS.

Protocol B: The "Acidic Release" (For Stubborn Residues)

Use this if Protocol A fails or if the API contains a basic piperazine.

  • Dissolution: Dissolve API in a mixture of MeOH/DCM (1:1).

  • Acidification: Add Acetic Acid (AcOH) dropwise until apparent pH is ~5–6 (wet pH paper).

    • Note: Do not go below pH 4, or you may protonate the Thiol scavenger, reducing its efficiency.

  • Scavenging: Add Si-Thiol (10-20 wt%).

  • Agitation: Stir at 40°C for 6 hours.

  • Workup: Filter off the scavenger. Neutralize the filtrate with saturated

    
     to recover the free base API.
    

Module 4: Troubleshooting & FAQs

Q1: I used Activated Carbon, and my Pd levels dropped, but I lost 30% of my product. Why?

A: Activated carbon works by physisorption (pores trap molecules). It is non-selective. Your isoquinoline system is likely planar and aromatic, making it stick to the graphitic sheets of the carbon.

  • Fix: Switch to Functionalized Silica (Si-Thiol) . The silica backbone is inert to organics; the thiol binds only the metal.

Q2: The Pd level is low (20 ppm), but I need <5 ppm. Adding more scavenger isn't helping.

A: You have hit the thermodynamic limit of that specific scavenger-solvent system.

  • Fix 1 (Solvent Switch): If you are in DMF or DMSO, switch to THF or MeOH. DMF coordinates Pd and competes with the scavenger.

  • Fix 2 (Crystallization): If the API is crystalline, perform a crystallization in the presence of the scavenger. As the API crystallizes, it rejects the Pd into the mother liquor, where the scavenger traps it prevents re-inclusion.

Q3: Can I use N-Acetyl Cysteine (NAC) instead of expensive resins?

A: Yes, for liquid-liquid extractions.

  • Protocol: Dissolve API in EtOAc. Wash with a 5% aqueous solution of NAC (adjusted to pH 7-8). The NAC pulls Pd into the aqueous layer.

  • Risk: Isoquinoline residues can sometimes form oil-emulsions with NAC. Silica resins avoid this emulsion risk.

Module 5: Decision Workflow

DecisionTree Start Start: High Pd Content Check_Form Is API Solid/Crystalline? Start->Check_Form Check_Amine Contains Basic Amine (e.g. Piperazine)? Check_Form->Check_Amine No (Oil/Amorphous) Solvent_Wash Attempt Crystallization from MeOH/EtOH Check_Form->Solvent_Wash Yes Scavenge_Neutral Si-Thiol @ 50°C (Neutral pH) Check_Amine->Scavenge_Neutral No Scavenge_Acid Si-Thiol + AcOH (pH 5-6) Check_Amine->Scavenge_Acid Yes Result_Check Check ICP-MS Solvent_Wash->Result_Check Scavenge_Neutral->Result_Check Scavenge_Acid->Result_Check Success Success (<10 ppm) Result_Check->Success Pass Fail_High Fail (>50 ppm) Result_Check->Fail_High Fail Try_TMT Switch to Si-TMT or Si-DMT Fail_High->Try_TMT Try_TMT->Result_Check

Figure 2: Strategic workflow for determining the optimal removal method.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1][3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[1][3][6] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(Piperazin-1-yl)isoquinoline HCl vs. 1-Phenylpiperazine in Binding Assays

Executive Summary This guide provides a technical comparison between 1-Phenylpiperazine (PP) and 1-(Piperazin-1-yl)isoquinoline (1-PQ) . While both share the arylpiperazine pharmacophore—a "privileged structure" in neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-Phenylpiperazine (PP) and 1-(Piperazin-1-yl)isoquinoline (1-PQ) . While both share the arylpiperazine pharmacophore—a "privileged structure" in neuropharmacology—they serve distinct roles in drug discovery.

  • 1-Phenylpiperazine (PP): A classic, broad-spectrum serotonin (5-HT) ligand. It acts as a non-selective metabolite and probe, exhibiting high affinity for 5-HT

    
    , 5-HT
    
    
    
    , and
    
    
    -adrenergic receptors. It is often used as a reference for "promiscuous" binding.
  • 1-(Piperazin-1-yl)isoquinoline (1-PQ): A specialized scaffold often employed to enhance selectivity for Dopamine D

    
     receptors  over D
    
    
    
    receptors. The fused isoquinoline ring system alters the steric and electronic landscape, reducing the "dirty" binding profile associated with the simple phenyl ring and enabling the design of highly selective CNS agents.

Part 1: Pharmacological Profile & Selectivity[1]

1-Phenylpiperazine (PP)

Role: The "Parent" Scaffold / Metabolite Primary Targets: 5-HT


, 5-HT

, 5-HT

,

-AR

1-Phenylpiperazine is the core metabolite of several antidepressant drugs (e.g., trazodone, nefazodone). Its small, flexible structure allows it to fit into the orthosteric binding pockets of multiple aminergic GPCRs.

  • 5-HT

    
     Activity:  Acts as a partial agonist (
    
    
    
    
    
    20–50 nM).
  • Adrenergic Activity: Significant affinity for

    
    -adrenoceptors, often contributing to side effects like orthostatic hypotension in drugs containing this moiety.
    
  • Utility: Used in binding assays to define the "non-specific" serotonergic baseline or as a building block where broad polypharmacology is acceptable.

1-(Piperazin-1-yl)isoquinoline (1-PQ)

Role: The "Selectivity-Enhancing" Scaffold Primary Targets: Dopamine D


, 5-HT Receptors (Subtype dependent)

The 1-PQ moiety replaces the phenyl ring with a fused isoquinoline system. This modification is critical in Medicinal Chemistry for "scaffold hopping" to improve subtype selectivity.

  • D

    
     vs. D
    
    
    
    Selectivity:
    Research indicates that 1-isoquinolinyl derivatives often display superior selectivity for the Dopamine D
    
    
    receptor
    compared to their quinoline or phenyl counterparts. For example, D
    
    
    -preferring agonists often utilize this core to minimize D
    
    
    -mediated side effects (extrapyramidal symptoms).
  • Structural Impact: The nitrogen in the isoquinoline ring (position 1) creates specific hydrogen-bonding opportunities and steric constraints that differ from the 2-quinoline isomer (Quipazine, a 5-HT

    
     agonist).
    
  • Utility: A high-value intermediate for synthesizing selective D

    
     agonists/antagonists and investigating D
    
    
    
    -mediated neuroprotection.
Comparative Binding Data Summary
Feature1-Phenylpiperazine (PP)1-(Piperazin-1-yl)isoquinoline (1-PQ)
Primary Class Non-selective Serotonergic LigandDopaminergic/Serotonergic Scaffold
Key Receptor Affinity 5-HT

(

~20 nM),

-AR
Dopamine D

(High affinity in derivatives)
Functional Activity Partial Agonist (5-HT), Antagonist (

)
Often Agonist (D

) or Antagonist (5-HT)
Selectivity Profile Low ("Dirty" profile)Moderate to High (Tunable via N4-substitution)
Lipophilicity (LogP) ~1.2 (Moderate)~1.9 (Higher, better CNS penetration potential)
Key Application Metabolite screening; General 5-HT probeDesigning D

-selective antipsychotics/research tools

Part 2: Experimental Protocol – Radioligand Binding Assay

Objective: Determine the affinity (


) of 1-PQ or PP for the Dopamine D

receptor using membrane preparations.
Materials
  • Receptor Source: CHO cells stably expressing human Dopamine D

    
     receptor.
    
  • Radioligand: [

    
    H]-Spiperone (0.2–0.5 nM final conc).
    
  • Non-specific Competitor: Haloperidol (10

    
    M) or Sulpiride.
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-D

      
       cells and homogenize in ice-cold assay buffer using a Polytron.
      
    • Centrifuge at 20,000

      
       g for 20 mins at 4°C.
      
    • Resuspend pellet in buffer to achieve a protein concentration of ~10–20

      
       g/well .
      
  • Incubation Setup:

    • Total Binding: Membrane + [

      
      H]-Spiperone + Vehicle (DMSO 1%).
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-Spiperone + Haloperidol (10 
      
      
      
      M).
    • Test Wells: Membrane + [

      
      H]-Spiperone + 1-PQ or PP  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter).

    • Wash filters

      
       with ice-cold buffer.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

Data Analysis Logic

Calculate the


 using the Cheng-Prusoff Equation :


[1]
  • 
    :  Concentration of 1-PQ/PP displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of [
    
    
    
    H]-Spiperone used.
  • 
    :  Dissociation constant of [
    
    
    
    H]-Spiperone (determined previously via Saturation Binding).

Part 3: Visualization of Signaling & Workflow

Receptor Signaling Pathway (D vs 5-HT )

Both compounds target GPCRs that couple primarily to


 proteins. The diagram below illustrates the downstream effects relevant to their pharmacological profiles.

G cluster_0 Downstream Effects D3R Dopamine D3 Receptor (Target of 1-PQ derivatives) Gi Gi/o Protein Complex D3R->Gi Agonist Binding HT1A 5-HT1A Receptor (Target of PP) HT1A->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activation (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces

Caption: Shared G-protein (


) signaling pathways for Dopamine D3 and 5-HT1A receptors, illustrating the convergent downstream effects of these arylpiperazine ligands.
Binding Assay Workflow

Workflow Step1 1. Membrane Prep (CHO-D3 Cells) Step2 2. Incubation (Membrane + Ligand + Test Cmpd) Step1->Step2 60 min @ 25°C Step3 3. Filtration (GF/B Filters + PEI) Step2->Step3 Terminate Step4 4. Scintillation Counting (CPM Measurement) Step3->Step4 Read Radioactivity Step5 5. Data Analysis (Cheng-Prusoff Ki Calc) Step4->Step5 Plot IC50

Caption: Sequential workflow for Competitive Radioligand Binding Assay.

References

  • Dopamine D3 Selectivity of Isoquinoline Derivatives

    • Dutta, A. K., et al. (2010).[2] Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist.[2] Journal of Medicinal Chemistry.[3][2][4]

  • 5-HT Binding of Arylpiperazines

    • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors.[5][6][7] Current Medicinal Chemistry.

  • 1-Phenylpiperazine Profile

    • Newton, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.[3][2][4]

  • Chemical Identity (1-PQ)

    • PubChem Compound Summary: 1-(Piperazin-1-yl)isoquinoline.

Sources

Comparative

1-(Piperazin-1-yl)isoquinoline Hydrochloride: The Essential Negative Control for Isoquinoline-Sulfonamide Kinase Inhibitors

Topic: 1-(Piperazin-1-yl)isoquinoline hydrochloride as a negative control in kinase assays Content Type: Publish Comparison Guides [1][2] Executive Summary In the precise world of kinase signaling research, distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperazin-1-yl)isoquinoline hydrochloride as a negative control in kinase assays Content Type: Publish Comparison Guides

[1][2]

Executive Summary

In the precise world of kinase signaling research, distinguishing between specific enzymatic inhibition and off-target cytotoxicity is paramount.[1][2] 1-(Piperazin-1-yl)isoquinoline hydrochloride serves as a critical negative control for the isoquinoline-sulfonamide class of kinase inhibitors, most notably Fasudil (HA-1077) and H-7 .[1][2]

While active inhibitors like Fasudil utilize a sulfonyl linker to position the isoquinoline ring within the ATP-binding pocket of kinases (such as ROCK, PKA, and PKC), 1-(Piperazin-1-yl)isoquinoline lacks this critical pharmacophore.[1][2] By retaining the core structural elements (isoquinoline and piperazine rings) without the inhibitory activity, this compound allows researchers to subtract non-specific effects—such as membrane perturbation or off-target receptor binding—from their experimental data.[2]

Part 1: Scientific Rationale & Mechanism of Action[1][2]

The "Sulfonyl Switch": Why It Works

The utility of 1-(Piperazin-1-yl)isoquinoline as a negative control is grounded in Structure-Activity Relationship (SAR) principles.[1][2] The kinase inhibitory activity of compounds like Fasudil relies heavily on the geometry provided by the sulfonyl group attached at the 5-position of the isoquinoline ring.[1][2]

  • Active Inhibitors (e.g., Fasudil, H-7): The sulfonyl group acts as a hinge, positioning the isoquinoline ring to stack against the adenine-binding region of the kinase ATP pocket, while the piperazine/homopiperazine moiety extends to interact with the ribose/phosphate-binding region.[1][2]

  • Negative Control (1-(Piperazin-1-yl)isoquinoline): This molecule attaches the piperazine ring directly to the isoquinoline core (typically at the C1 position), completely removing the sulfonyl linker.[1][2] This alteration creates a rigid, planar structure that cannot adopt the bioactive conformation required for ATP competition, rendering it inactive against the target kinases.[2]

Validating the Control System

Using this control ensures that any biological phenotype observed with Fasudil (e.g., neurite outgrowth, vasodilation) is due to ROCK/PKA inhibition and not merely the presence of an isoquinoline alkaloid.[2]

SAR_Mechanism Active Active Inhibitor (Fasudil/H-7) Linker Sulfonyl Linker (Critical Pharmacophore) Active->Linker Contains OffTarget Off-Target Effects (Membrane/Receptors) Active->OffTarget Possible Side Effect Binding ATP Pocket Binding (Kinase Inhibition) Linker->Binding Enables Control Negative Control 1-(Piperazin-1-yl)isoquinoline NoLinker Direct Attachment (No Sulfonyl) Control->NoLinker Structure Control->OffTarget Retains Structure NoBinding Steric Mismatch (No Inhibition) NoLinker->NoBinding Causes

Figure 1: Structural logic distinguishing the active kinase inhibitor from its negative control.

Part 2: Comparative Performance Data

The following table contrasts the biological activity of the active inhibitor (Fasudil) against the negative control. Note the drastic shift in IC50 values, confirming the control's inactivity against the primary targets.[2]

Table 1: Activity Profile Comparison
FeatureFasudil (HA-1077) 1-(Piperazin-1-yl)isoquinoline
Role Active Kinase InhibitorNegative Control
Primary Target ROCK1 / ROCK2None (Inactive at assay conc.)[1][2]
Secondary Targets PKA, PKC, MSK1None (Inactive at assay conc.)[2]
ROCK IC50 ~1.9 µM [1]> 100 µM (Inactive)
PKA IC50 ~1.6 µM> 100 µM (Inactive)
Key Structural Feature 5-Sulfonyl-homopiperazine1-Piperazinyl (Direct bond)
Solubility Water/PBS (>10 mM)DMSO (High), Water (Low/Moderate)

Critical Insight: While the negative control is inactive against kinases, it may still interact with certain G-protein coupled receptors (e.g., Dopamine D3) due to the piperazine-isoquinoline motif [2].[1][2] Always verify your specific cellular system for these receptors.[1][2]

Part 3: Experimental Protocol & Workflow

To establish a self-validating assay, you must run the negative control alongside your inhibitor at equimolar concentrations .[1][2]

Reconstitution and Storage[1][2][3]
  • Solvent: Dissolve 1-(Piperazin-1-yl)isoquinoline hydrochloride in DMSO to create a 10 mM or 50 mM stock solution.

    • Note: The hydrochloride salt improves solubility, but DMSO is recommended for stock stability.[2]

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Avoid freeze-thaw cycles.

Assay Workflow (Cell-Based)

Objective: Verify that the reduction in stress fiber formation (a ROCK-mediated phenotype) is specific to kinase inhibition.[1][2]

  • Cell Preparation: Seed HeLa or NIH-3T3 cells and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control: DMSO (0.1% final).[2]

    • Active Arm: Fasudil (10 µM).[2]

    • Negative Control Arm: 1-(Piperazin-1-yl)isoquinoline (10 µM).[1][2]

  • Incubation: Treat cells for 30–60 minutes at 37°C.

  • Stimulation: Stimulate Rho pathway (e.g., with Lysophosphatidic acid or Thrombin) if required by the model.[2]

  • Readout: Fix cells and stain with Phalloidin (F-actin) to visualize stress fibers.[1][2]

Data Interpretation:

  • Fasudil: Loss of stress fibers / cell rounding.[2]

  • Negative Control: Stress fibers remain intact (similar to Vehicle).[2]

  • If the Negative Control causes cell rounding: The effect is likely toxic or off-target, not ROCK-dependent.[1][2]

Assay_Workflow cluster_arms Treatment Arms Start Experimental Setup Vehicle Vehicle (DMSO) Baseline Start->Vehicle Active Fasudil (10 µM) Inhibits Kinase Start->Active NegCtrl 1-(Piperazin-1-yl)isoquinoline (10 µM) Structurally Similar / Kinase Dead Start->NegCtrl Readout Readout: Phenotype / Phosphorylation Vehicle->Readout Active->Readout NegCtrl->Readout Decision Data Interpretation Readout->Decision Specific Valid Result: Active shows effect Control shows none Decision->Specific Difference Observed NonSpecific Invalid Result: Control shows effect (Off-target toxicity) Decision->NonSpecific No Difference

Figure 2: Decision tree for interpreting kinase assay results using the negative control.

References

  • Davies, S. P., et al. (2000).[2] "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, 351(1), 95–105.[2][3]

  • Dutta, A. K., et al. (2010).[2][4] "Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine... as a D3 receptor preferring agonist."[1][2][5] Journal of Medicinal Chemistry, 53(3), 1023-1037.[1][2]

  • PubChem. "1-(Piperazin-1-yl)isoquinoline."[2][6] National Library of Medicine.[2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Piperazin-1-yl)isoquinoline hydrochloride

Comprehensive Safety & Handling Guide: 1-(Piperazin-1-yl)isoquinoline hydrochloride This document provides a detailed protocol for the safe handling, use, and disposal of 1-(Piperazin-1-yl)isoquinoline hydrochloride. As...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(Piperazin-1-yl)isoquinoline hydrochloride

This document provides a detailed protocol for the safe handling, use, and disposal of 1-(Piperazin-1-yl)isoquinoline hydrochloride. As specific toxicological data for this compound is limited, this guide is built upon a conservative risk assessment, leveraging established data from its core structural moieties: the piperazine and isoquinoline classes. This approach ensures a high margin of safety for all laboratory personnel. The procedures outlined herein are designed to be a self-validating system of safety, integrating engineering controls, personal protective equipment, and operational protocols to minimize exposure and ensure a secure research environment.

Core Hazard Assessment & Risk Profile

1-(Piperazin-1-yl)isoquinoline hydrochloride is a solid, crystalline substance.[1] The primary risks are associated with its structural components. The piperazine group and its derivatives are known to be potent biological agents.[2][3] They can act as skin and respiratory sensitizers, potentially leading to allergic reactions or occupational asthma with repeated exposure.[4][5][6] Many piperazine salts are also classified as corrosive, capable of causing severe skin burns and serious eye damage.[7] The isoquinoline moiety, while generally less aggressive, can cause irritation to the skin, eyes, and respiratory tract.[8]

Therefore, this compound must be handled as a substance with the potential for skin and eye corrosivity, respiratory and dermal sensitization, and acute toxicity if inhaled or ingested.

Potential Hazard Classification Description Primary Rationale & Sources
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.Piperazine derivatives can cause systemic toxicity.[5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.The piperazine functional group is known to be corrosive.[7]
Serious Eye Damage/Irritation Causes serious, potentially irreversible, eye damage.Direct contact with dust particles can be corrosive to eye tissue.[7][9]
Respiratory Sensitization May cause allergy or asthma symptoms if inhaled.A well-documented hazard for piperazine-containing compounds.[4][5]
Skin Sensitization May cause an allergic skin reaction upon contact.Repeated or prolonged contact can lead to sensitization.[5][6]
Specific Target Organ Toxicity May cause respiratory irritation and damage to organs with repeated exposure.Inhalation of dust is a primary exposure route leading to irritation.[7][8]

First Line of Defense: Engineering & Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the correct implementation of engineering and administrative controls, which are designed to minimize exposure at the source.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of solid 1-(Piperazin-1-yl)isoquinoline hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable. The fume hood contains airborne particles and prevents inhalation, which is the most significant risk for sensitization.[5]

  • Secondary Engineering Controls: Safety Stations An eyewash station and a safety shower must be readily accessible and unobstructed, within a 10-second travel distance from the workstation.[9][11] This ensures immediate decontamination in the event of an accidental splash or major contamination.

  • Administrative Controls

    • Designated Area: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with appropriate hazard warnings.

    • Training: Personnel must be fully trained on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory. The selection of PPE is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection

Due to the corrosive potential of this solid compound, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust particles.[8][14]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when there is a risk of splashing during solution preparation, a full-face shield must be worn in addition to chemical safety goggles.[8][15] This provides a secondary barrier for the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned, flame-retardant laboratory coat is mandatory to protect skin and personal clothing from contamination.[8]

  • Chemical-Resistant Apron: For procedures involving larger volumes of solutions or significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Use chemical-resistant, disposable gloves. Nitrile gloves are a suitable choice.[8] Avoid latex gloves due to their poor chemical resistance and potential for allergic reactions.[16]

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves.[15] This practice is critical for containing contamination. The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and preventing the spread of the chemical to other surfaces like keyboards, door handles, or equipment.[15]

  • Inspection and Removal: Always inspect gloves for tears or punctures before use.[8] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is required.

  • When to Use: A NIOSH-approved respirator is mandatory if work cannot be conducted in a fume hood or if there is a failure of ventilation controls.

  • Respirator Type: For weighing and handling the powder form, a half-mask respirator equipped with P100 (HEPA) particulate filters is required.[7] All personnel required to wear a respirator must be part of the institution's respiratory protection program, which includes fit-testing and medical clearance.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid (<1g) Chemical Safety GogglesDouble Pair Nitrile GlovesLab CoatRequired only if outside a fume hood (P100 Respirator)
Solution Preparation Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRequired only if outside a fume hood (P100 Respirator)
Handling Dilute Solutions Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Spill Cleanup (Solid) Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat & Chemical ApronP100 Respirator Mandatory

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow is critical for safety. The following diagram and procedures outline the process from initial preparation to final decontamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Verify Fume Hood & Safety Station Access don_ppe 2. Don PPE: Lab Coat, Goggles, Inner Gloves don_outer 3. Don Outer Gloves don_ppe->don_outer weigh 4. Weigh/Transfer Compound don_outer->weigh dissolve 5. Prepare Solution weigh->dissolve doff_outer 6. Doff Outer Gloves (Dispose in Hood) dissolve->doff_outer decon 7. Decontaminate Surfaces & Glassware doff_outer->decon doff_final 8. Exit Hood & Doff Remaining PPE decon->doff_final wash 9. Wash Hands Thoroughly doff_final->wash

Caption: Workflow for Safe Handling of 1-(Piperazin-1-yl)isoquinoline hydrochloride.

Preparation & Gowning
  • Verify Controls: Before starting, confirm that the chemical fume hood is operational (check airflow monitor) and that the path to the eyewash and safety shower is clear.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Don Primary PPE: Put on your lab coat, chemical safety goggles, and the first (inner) pair of nitrile gloves.

Handling & Use (Inside Fume Hood)
  • Don Outer PPE: Put on the second (outer) pair of nitrile gloves. If required for the task, don a face shield and/or chemical apron.

  • Handle the Chemical: Carefully weigh the solid compound, keeping the container opening away from your breathing zone. Avoid creating dust by using gentle motions.[8]

  • Clean as You Go: Immediately wipe up any small spills on the balance or work surface with a damp cloth, which should be disposed of as hazardous waste.

  • Solution Preparation: When adding solvents, do so slowly to avoid splashing.

Decontamination & Doffing
  • Initial Decontamination: Securely cap all containers.

  • Doff Outer Gloves: While still in the fume hood, remove the outer pair of gloves and dispose of them in a designated solid hazardous waste container inside the hood.[15] This prevents the contamination of the sash, lab, and your inner gloves.

  • Surface Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning agent.

  • Exit and Doff: Step away from the fume hood. Remove your apron and/or face shield. Then, remove your inner gloves and lab coat. Dispose of gloves and any other disposable items in the appropriate hazardous waste stream.

  • Final Wash: Immediately wash your hands and forearms thoroughly with soap and water.

Emergency Procedures & Disposal

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Waste Disposal
  • Chemical Waste: All waste containing 1-(Piperazin-1-yl)isoquinoline hydrochloride, whether solid or in solution, must be collected in a clearly labeled, sealed, and non-reactive hazardous waste container.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of as solid hazardous chemical waste.[8]

  • Consult EHS: Do not dispose of any material down the drain. Follow all local, state, and federal regulations, and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[8]

References

  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Link

  • Koba, M., & Welz, A. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. Link

  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Link

  • Fisher Scientific. (2025). Safety Data Sheet for 1-(1-Naphthyl)piperazine hydrochloride. Fisher Scientific. Link

  • Koba, M., & Welz, A. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Link

  • Tokyo Chemical Industry. (2025). Safety Data Sheet for Piperazine Dihydrochloride Monohydrate. Tokyo Chemical Industry. Link

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Australian Department of Health. Link

  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook. Link

  • BenchChem. (2025). Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile. BenchChem. Link

  • BenchChem. (2025). Personal protective equipment for handling 3-Nitro-2-phenylquinoline. BenchChem. Link

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet for Piperazine. EDQM. Link

  • Cayman Chemical. (2022). 8-piperazin-1-yl-Isoquinoline (hydrochloride) - PRODUCT INFORMATION. Cayman Chemical. Link

  • Thermo Fisher Scientific. (2018). Safety Data Sheet for Piperazine. Thermo Fisher Scientific. Link

  • Apollo Scientific. (n.d.). Safety Data Sheet for Isoquinoline. Apollo Scientific. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for Piperidine. Sigma-Aldrich. Link

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. Kishida Chemical. Link

  • TCI Chemicals. (2025). Safety Data Sheet for Piperazine Anhydrous. TCI Chemicals. Link

  • International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous). ILO/WHO. Link

  • Occupational Safety and Health Administration. (2021). PIPERAZINE DIHYDROCHLORIDE. OSHA. Link

  • ECHEMI. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets. ECHEMI. Link

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Personal Protective Equipment for Chemical Exposures. UNL EHS. Link

  • The National Institute for Occupational Safety and Health (NIOSH). (2011). 1988 OSHA PEL Project - Piperazine Dihydrochloride. CDC. Link

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Link

  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Isoquinoline. AbMole BioScience. Link

Sources

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